molecular formula C71H66N2O21 B15556306 Flutax 1

Flutax 1

Katalognummer: B15556306
Molekulargewicht: 1283.3 g/mol
InChI-Schlüssel: JMWJJMCMRRQCSY-AIEHORFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Flutax 1 is a useful research compound. Its molecular formula is C71H66N2O21 and its molecular weight is 1283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C71H66N2O21

Molekulargewicht

1283.3 g/mol

IUPAC-Name

5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52-,53+,56-,57+,58+,59?,61-,69+,70-,71+/m0/s1

InChI-Schlüssel

JMWJJMCMRRQCSY-AIEHORFDSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Molecular Dance: A Technical Guide to Flutax 1's Mechanism of Action on Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate mechanism of action of Flutax 1, a fluorescent derivative of the potent anti-cancer agent paclitaxel, on its target protein, tubulin. By exploring its binding kinetics, impact on microtubule dynamics, and the experimental methodologies used for its characterization, this document provides a comprehensive resource for professionals in cellular biology and oncology drug development.

Core Mechanism: Stabilization of the Microtubule Polymer

This compound, like its parent compound paclitaxel, exerts its biological effects by binding to and stabilizing microtubules, which are essential components of the eukaryotic cytoskeleton. These dynamic polymers of α- and β-tubulin heterodimers are crucial for cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action of this compound involves its binding to the β-tubulin subunit within the microtubule polymer. This binding event promotes the assembly of tubulin dimers into microtubules and inhibits their subsequent depolymerization. By shifting the equilibrium towards the polymerized state, this compound effectively freezes the dynamic instability of microtubules, a process vital for their normal function. This disruption of microtubule dynamics leads to the arrest of the cell cycle, particularly in the G2/M phase, and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

This compound competes with paclitaxel for the same binding site on the microtubule, although its relative affinity is approximately eightfold smaller.[2] The binding stoichiometry is one molecule of this compound per αβ-tubulin dimer in the assembled microtubule.[2]

Quantitative Analysis of this compound-Tubulin Interaction

The interaction between this compound and tubulin has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and cytotoxic effects.

Table 1: Binding Affinity and Spectral Properties of this compound

ParameterValueReference
Binding Affinity (Ka)~ 107 M-1[3][4]
Excitation Maximum (λex)495 nm[3][4]
Emission Maximum (λem)520 nm[3][4]

Table 2: Cytotoxicity of a Fluorescent Paclitaxel Analogue (Compound 1) in Cancer Cell Lines

Cell LineIC50 (nM) without VerapamilIC50 (nM) with Verapamil (25 µM)Reference
HeLa12060[1]
HCT-15370090[1]

Note: Verapamil is an inhibitor of P-glycoprotein (P-gp), a drug efflux pump. The increased cytotoxicity in its presence suggests that the fluorescent paclitaxel analogue is a substrate for P-gp.

Experimental Protocols for Studying this compound-Tubulin Interactions

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on tubulin.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Principle: The fluorescence of a reporter molecule, such as DAPI, increases upon binding to polymerized microtubules. This change in fluorescence is used to monitor the kinetics of tubulin polymerization.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a solution of 1 mM GTP in the assay buffer.

    • Prepare a solution of 6.3 µM DAPI in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, combine the tubulin solution, GTP, and DAPI.

    • Add varying concentrations of this compound to the wells. Include a positive control (e.g., paclitaxel) and a negative control (solvent alone).

    • Use a plate reader to monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) over time at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of this compound.

    • The rate of polymerization and the maximum polymer mass can be determined from these curves. An increase in the rate and/or maximum fluorescence compared to the negative control indicates a microtubule-stabilizing effect.

Stopped-Flow Kinetics of this compound Binding to Microtubules

This technique is used to measure the rapid kinetics of this compound binding to pre-formed microtubules.

Principle: The binding of a fluorescent ligand to its target can often be detected by a change in fluorescence intensity or anisotropy. Stopped-flow instruments rapidly mix two solutions and monitor the reaction on a millisecond timescale.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of pre-formed, taxol-stabilized microtubules at a known concentration.

    • Prepare a solution of this compound at a concentration that will be in excess after mixing to ensure pseudo-first-order conditions.

  • Stopped-Flow Measurement:

    • Load the microtubule solution into one syringe of the stopped-flow instrument and the this compound solution into the other.

    • Rapidly mix the two solutions and monitor the change in fluorescence of this compound over time.

  • Data Analysis:

    • The resulting kinetic trace is fitted to an appropriate binding model (e.g., single or double exponential) to determine the observed rate constant (k_obs).

    • By performing the experiment at different concentrations of this compound, the association (k_on) and dissociation (k_off) rate constants can be determined from a plot of k_obs versus this compound concentration.

Intracellular Microtubule Staining and Analysis by Flow Cytometry

This method quantifies the binding of this compound to microtubules within living or fixed cells.

Principle: this compound's intrinsic fluorescence allows for the direct measurement of its accumulation in cells and its association with the microtubule network. Flow cytometry can then be used to quantify the fluorescence on a per-cell basis.

Methodology:

  • Cell Preparation:

    • Culture cells of interest (e.g., HeLa) to an appropriate density.

    • Harvest the cells and prepare a single-cell suspension.

  • Staining:

    • Incubate the cells with varying concentrations of this compound for a defined period at 37°C.

    • (Optional) For fixed cell staining, cells are first treated with a fixative (e.g., 4% paraformaldehyde) and then permeabilized (e.g., with Triton X-100 or saponin) before adding this compound.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound this compound.

    • Resuspend the cells in a suitable buffer (e.g., PBS).

    • Analyze the cells on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting the emission in the green channel (e.g., ~520 nm).

  • Data Analysis:

    • The mean fluorescence intensity of the cell population is determined for each concentration of this compound.

    • A binding curve can be generated by plotting the mean fluorescence intensity against the this compound concentration to determine the apparent dissociation constant (Kd) in the cellular environment.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.

Flutax1_Mechanism This compound Mechanism of Action cluster_tubulin Tubulin Dynamics cluster_outcome Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Microtubule Stabilization Microtubule Stabilization Microtubule->Microtubule Stabilization This compound This compound This compound->Microtubule Binds to β-tubulin Disruption of\nMitotic Spindle Disruption of Mitotic Spindle Microtubule Stabilization->Disruption of\nMitotic Spindle Cell Cycle Arrest\n(G2/M) Cell Cycle Arrest (G2/M) Disruption of\nMitotic Spindle->Cell Cycle Arrest\n(G2/M) Apoptosis Apoptosis Cell Cycle Arrest\n(G2/M)->Apoptosis

Caption: Molecular mechanism of this compound leading to apoptosis.

Tubulin_Polymerization_Assay Tubulin Polymerization Assay Workflow Prepare Reagents 1. Prepare Tubulin, GTP, DAPI, and this compound Setup Assay Plate 2. Combine Reagents in a 96-well Plate Prepare Reagents->Setup Assay Plate Incubate and Measure 3. Incubate at 37°C and Measure Fluorescence Over Time Setup Assay Plate->Incubate and Measure Analyze Data 4. Plot Fluorescence vs. Time to Determine Polymerization Rate Incubate and Measure->Analyze Data

Caption: Workflow for the tubulin polymerization assay.

Stopped_Flow_Workflow Stopped-Flow Kinetics Workflow Prepare Solutions 1. Prepare Microtubule and this compound Solutions Load Syringes 2. Load Solutions into Stopped-Flow Syringes Prepare Solutions->Load Syringes Rapid Mixing and Measurement 3. Rapidly Mix and Record Fluorescence Change Load Syringes->Rapid Mixing and Measurement Kinetic Analysis 4. Fit Data to Binding Model to Determine Rate Constants Rapid Mixing and Measurement->Kinetic Analysis

Caption: Workflow for stopped-flow kinetic analysis.

Flow_Cytometry_Workflow Intracellular Staining and Flow Cytometry Workflow Cell Preparation 1. Prepare Single-Cell Suspension Staining 2. Incubate Cells with Varying Concentrations of this compound Cell Preparation->Staining Wash 3. Wash to Remove Unbound this compound Staining->Wash Flow Cytometry Analysis 4. Analyze Fluorescence on a Flow Cytometer Wash->Flow Cytometry Analysis Data Interpretation 5. Determine Mean Fluorescence Intensity and Calculate Kd Flow Cytometry Analysis->Data Interpretation

Caption: Workflow for intracellular staining and flow cytometry.

References

Flutax 1: An In-depth Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutax 1, a fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol), has emerged as a critical tool in cellular biology and cancer research. Its intrinsic fluorescence allows for the direct visualization of the microtubule cytoskeleton in living cells, providing invaluable insights into microtubule dynamics and the mechanism of action of taxane-based drugs. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its application in research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Chemical Structure and Properties

This compound is chemically defined as 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol.[1] It is a semisynthetic derivative of paclitaxel, where a fluorescein moiety is attached to the 7-hydroxyl group of the baccatin III core via an L-alanine linker. This modification endows the molecule with fluorescent properties while retaining the core pharmacophore responsible for its biological activity.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 191930-58-2[1]
Molecular Formula C71H66N2O21[1]
Molecular Weight 1283.28 g/mol [1]
Appearance Orange solid
Purity ≥95% (HPLC)
Solubility Soluble in DMSO and ethanol
Excitation Maximum (λex) 495 nm
Emission Maximum (λem) 520 nm
Storage Store at -20°C

Synthesis of a Representative Fluorescent Taxoid

While a detailed, publicly available synthesis protocol specifically for this compound is not readily found in the literature, the synthesis of structurally similar fluorescent taxoids follows a general multi-step process. The following is a representative protocol for the synthesis of a comparable fluorescent taxoid, PB-Gly-Taxol, which involves the coupling of a protected amino acid linker to the 7-hydroxyl group of paclitaxel, followed by deprotection and conjugation with a fluorescent dye.

Experimental Protocol: Synthesis of PB-Gly-Taxol

This protocol is adapted from the synthesis of a Pacific Blue-labeled taxoid and serves as a general guideline.

Materials:

  • Paclitaxel

  • Tert-butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Fmoc-glycine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Piperidine

  • Tetrabutylammonium fluoride (TBAF)

  • Pacific Blue succinimidyl ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Protection of the 2'-Hydroxyl Group: Paclitaxel is first reacted with TBS-Cl and imidazole in anhydrous DMF to selectively protect the 2'-hydroxyl group as a TBS ether. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by silica gel chromatography.

  • Coupling of the Amino Acid Linker: The 2'-O-TBS-paclitaxel is then coupled with Fmoc-glycine using EDC and DMAP as coupling agents in anhydrous DCM. The reaction mixture is stirred at room temperature until completion. The product, 7-O-(Fmoc-glycyl)-2'-O-TBS-paclitaxel, is purified by column chromatography.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the product from the previous step with a solution of 20% piperidine in DMF. The reaction is typically complete within 30 minutes. The solvent is removed under vacuum, and the resulting amine is carried forward without further purification.

  • Coupling of the Fluorescent Dye: The deprotected intermediate is dissolved in anhydrous DMF, and Pacific Blue succinimidyl ester and DIPEA are added. The reaction is stirred in the dark at room temperature. The final product, 7-O-(Pacific Blue-glycyl)-2'-O-TBS-paclitaxel, is purified by preparative HPLC.

  • TBS Deprotection: The final step involves the removal of the TBS protecting group using TBAF in THF. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate, and the solvent is evaporated. The final product, PB-Gly-Taxol, is purified by HPLC.

Biological Activity and Mechanism of Action

Similar to its parent compound, paclitaxel, this compound exerts its biological effects by targeting microtubules.[2] It binds with high affinity to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[2] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2]

The fluorescent properties of this compound make it an invaluable tool for studying these processes in living cells. It allows for the direct visualization of the microtubule cytoskeleton and the effects of taxanes on its structure and function.

Signaling Pathway of Taxol-Induced Apoptosis

The stabilization of microtubules by taxanes triggers a complex signaling cascade that culminates in apoptosis. The following diagram illustrates the key events in this pathway.

Taxol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Taxol Taxol Microtubule Microtubule Taxol->Microtubule Binds to β-tubulin Stabilized_Microtubule Stabilized_Microtubule Microtubule->Stabilized_Microtubule Stabilization Mitotic_Arrest Mitotic_Arrest Stabilized_Microtubule->Mitotic_Arrest Disrupts dynamics JNK_Activation JNK_Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl2_Phosphorylation JNK_Activation->Bcl2_Phosphorylation Inactivation Bax_Activation Bax_Activation Bcl2_Phosphorylation->Bax_Activation Derepression Cytochrome_c_Release Cytochrome_c_Release Bax_Activation->Cytochrome_c_Release Caspase_9 Caspase_9 Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution Cytochrome_c_Release->Caspase_9 Activation Microtubule_Binding_Assay Start Start Prepare_Tubulin Prepare purified tubulin solution Start->Prepare_Tubulin Induce_Polymerization Induce microtubule polymerization (e.g., with GTP and warming to 37°C) Prepare_Tubulin->Induce_Polymerization Incubate_Flutax1 Incubate microtubules with varying concentrations of this compound Induce_Polymerization->Incubate_Flutax1 Separate_Bound_Free Separate microtubule-bound and free this compound (e.g., by ultracentrifugation) Incubate_Flutax1->Separate_Bound_Free Quantify_Fluorescence Quantify fluorescence of supernatant (free) and pellet (bound) Separate_Bound_Free->Quantify_Fluorescence Analyze_Data Analyze data to determine binding affinity (e.g., Kd) Quantify_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Flutax-1 Binding Affinity for Microtubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Flutax-1, a fluorescent derivative of paclitaxel, for its target, the microtubule. Flutax-1 is an invaluable tool in microtubule research, enabling the direct visualization and quantitative analysis of taxane binding. This document consolidates key binding data, details common experimental protocols for affinity determination, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Binding Affinity Data

The interaction between Flutax-1 and microtubules is characterized by high affinity. The binding process is not a simple one-step association but rather a multi-step mechanism that includes a fast initial binding followed by conformational rearrangements. The following tables summarize the key quantitative parameters of this interaction.

ParameterValueSpecies/ConditionsReference
Association Constant (Ka) ~107 M-1Bovine brain tubulin, 37°C[1][2]
Dissociation Constant (Kd) ~100 nMInferred from Ka[1][2]

Table 1: Equilibrium Binding Constants for Flutax-1 and Microtubules.

ParameterValueSpecies/ConditionsReference
Association Rate Constant (kon) 6.10 ± 0.22 x 105 M-1s-1Bovine brain tubulin, 37°C[1]
Dissociation Rate Constant (koff) Rate-limiting step is the reversal of a slow binding stepBovine brain tubulin[1]

Table 2: Kinetic Rate Constants for the Initial Bimolecular Binding Step of Flutax-1 to Microtubules.

Experimental Protocols

The determination of Flutax-1 binding affinity for microtubules can be achieved through several experimental techniques. Below are detailed methodologies for two common approaches: stopped-flow kinetic analysis and competitive binding assays.

Stopped-Flow Kinetic Analysis of Flutax-1 Binding

This method allows for the measurement of the rapid kinetics of the initial binding of Flutax-1 to pre-assembled microtubules.

Materials:

  • Purified tubulin

  • GTP (Guanosine-5'-triphosphate)

  • Paclitaxel (for microtubule stabilization)

  • Flutax-1

  • Assembly buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Stopped-flow spectrofluorometer

Procedure:

  • Microtubule Polymerization:

    • Resuspend purified tubulin in ice-cold assembly buffer to a final concentration of 1-2 mg/mL.

    • Induce polymerization by adding GTP to a final concentration of 1 mM and incubating at 37°C for 30 minutes.

    • Stabilize the polymerized microtubules by adding paclitaxel to a final concentration of 10 µM.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the pre-formed, stabilized microtubules at a known concentration of tubulin dimers.

    • Load the second syringe with Flutax-1 at a series of concentrations in assembly buffer.

    • Rapidly mix the contents of the two syringes. The binding of Flutax-1 to microtubules results in a change in fluorescence intensity and/or anisotropy.

    • Monitor the change in fluorescence over time. The excitation and emission wavelengths for Flutax-1 are typically around 495 nm and 520 nm, respectively.

  • Data Analysis:

    • Fit the resulting kinetic traces to an appropriate model (e.g., a single or double exponential function) to determine the observed rate constants (kobs) for each Flutax-1 concentration.

    • Plot the kobs values against the Flutax-1 concentration.

    • The association rate constant (kon) can be determined from the slope of this plot, and the dissociation rate constant (koff) from the y-intercept, based on the equation: kobs = kon[Flutax-1] + koff.

Competitive Binding Assay

This assay determines the binding affinity of a non-fluorescent competitor (e.g., paclitaxel or other taxane derivatives) by measuring its ability to displace Flutax-1 from microtubules.

Materials:

  • Pre-assembled, stabilized microtubules (as described in 2.1)

  • Flutax-1

  • Unlabeled competitor compound

  • Assembly buffer

  • Fluorometer or fluorescence plate reader

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled competitor compound in assembly buffer.

    • In a multi-well plate or cuvettes, add a fixed concentration of pre-assembled, stabilized microtubules.

    • Add a fixed concentration of Flutax-1 (typically at or below its Kd) to each well.

    • Add the varying concentrations of the competitor compound to the wells. Include a control with no competitor.

  • Incubation and Measurement:

    • Incubate the mixture at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

    • Measure the fluorescence intensity of Flutax-1 in each well. As the concentration of the competitor increases, it will displace Flutax-1 from the microtubules, leading to a decrease in the fluorescence signal associated with bound Flutax-1.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the bound Flutax-1).

    • Calculate the inhibition constant (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Flutax-1]/Kd), where [Flutax-1] is the concentration of Flutax-1 used and Kd is the dissociation constant of Flutax-1 for microtubules.

Visualizations

Signaling Pathway: Taxane-Induced Apoptosis

Flutax-1, as a taxane, stabilizes microtubules, leading to mitotic arrest and subsequent induction of apoptosis. The following diagram illustrates a simplified signaling pathway initiated by microtubule stabilization.

Taxane_Apoptosis_Pathway Flutax1 Flutax-1 Microtubules Microtubules Flutax1->Microtubules Binds to β-tubulin subunit Stabilization Microtubule Stabilization Microtubules->Stabilization MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Promotes

Caption: Taxane-induced apoptotic signaling pathway.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the logical flow of a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepMT Prepare Stabilized Microtubules Mix Mix Microtubules, Flutax-1, and Competitor PrepMT->Mix PrepFlutax Prepare Flutax-1 Solution PrepFlutax->Mix PrepComp Prepare Serial Dilutions of Competitor PrepComp->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot Fluorescence vs. [Competitor] Measure->Plot Fit Fit Data to Determine IC50 Plot->Fit Calculate Calculate Ki using Cheng-Prusoff Equation Fit->Calculate Result Ki of Competitor Calculate->Result

References

Flutax 1 Fluorescent Dye: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral and functional properties of Flutax 1, a green-fluorescent taxol derivative. Designed for researchers, scientists, and professionals in drug development, this document details the dye's characteristics, experimental applications, and the underlying mechanisms of its interaction with its biological target.

Core Properties of this compound

This compound is a vital tool for the direct imaging of the microtubule cytoskeleton in living cells.[1][2] As a fluorescent derivative of paclitaxel (Taxol), it retains the ability to bind to microtubules, thereby stabilizing them. This property, combined with its fluorescence, makes it an invaluable probe for studying microtubule dynamics and for screening potential microtubule-targeting drugs.[3]

Physicochemical and Spectral Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueSource
Excitation Maximum (λex) 495 nm[1][2]
Emission Maximum (λem) 520 nm[1][2]
Molecular Weight 1283.3 g/mol [1]
Formula C71H66N2O21[1]
Purity ≥95%[1]
Solubility Soluble to 100 mM in DMSO and ethanol[1]
Storage Store at -20°C[1]
Microtubule Binding Characteristics

This compound exhibits a high affinity for microtubules, a key characteristic for its function as a specific cellular probe.

Binding ParameterValueTemperatureSource
Association Constant (Ka) ~107 M-137°C[1][2]
Bimolecular Reaction Kinetic Constant 6.10 ± 0.22 x 105 M-1 s-137°C

Mechanism of Action: Microtubule Binding and Stabilization

This compound, being a taxol derivative, binds to the β-tubulin subunit of microtubules.[4] This binding event stabilizes the microtubule polymer, inhibiting its depolymerization and disrupting the dynamic instability essential for various cellular processes, most notably mitosis.[4] The binding mechanism is a multi-step process, beginning with a rapid bimolecular association, followed by at least two slower conformational rearrangements of the microtubule structure. This interaction ultimately leads to an increase in the diameter of the microtubule by approximately 2 nm.

Flutax1_Binding_Mechanism cluster_solution Solution cluster_binding Binding & Stabilization Flutax1_free This compound (Free) Initial_Binding Initial Bimolecular Binding Flutax1_free->Initial_Binding Fast MT_unbound Microtubule (Unbound) MT_unbound->Initial_Binding Conformational_Change1 First Conformational Rearrangement Initial_Binding->Conformational_Change1 Slow Conformational_Change2 Second Conformational Rearrangement Conformational_Change1->Conformational_Change2 Slow MT_stabilized Stabilized Microtubule Conformational_Change2->MT_stabilized

Figure 1: Simplified workflow of this compound binding to and stabilizing a microtubule.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Live-Cell Imaging of Microtubules

This protocol is adapted for labeling microtubules in live HeLa cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • HeLa cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~495 nm, emission ~520 nm)

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in HBSS to a final concentration of 2 µM.[1]

  • Wash the cultured HeLa cells once with pre-warmed (37°C) HBSS.

  • Remove the wash solution and add the 2 µM this compound working solution to the cells.

  • Incubate the cells for 1 hour at 37°C.[1]

  • After incubation, aspirate the this compound solution and wash the cells three times with fresh, pre-warmed HBSS.[1]

  • Replace the final wash with fresh HBSS for imaging.

  • Image the cells immediately on a fluorescence microscope. Note: this compound staining in live cells is susceptible to photobleaching.[1] It is crucial to minimize light exposure to the sample to preserve the fluorescent signal.[1] Staining is not retained after cell fixation.[1]

Live_Cell_Imaging_Workflow Start Start: Cultured HeLa Cells Prepare_Dye Prepare 2 µM this compound in HBSS Start->Prepare_Dye Wash1 Wash cells with HBSS Prepare_Dye->Wash1 Incubate Incubate with this compound (1 hour, 37°C) Wash1->Incubate Wash2 Wash cells with HBSS (3x) Incubate->Wash2 Image Image on Fluorescence Microscope Wash2->Image End End: Visualize Microtubules Image->End

Figure 2: Experimental workflow for live-cell imaging of microtubules using this compound.

Competitive Binding Assay for Microtubule-Targeting Drugs

This assay is designed to determine the binding affinity of a test compound to the taxol binding site on microtubules by measuring its ability to displace this compound.

Materials:

  • Purified, taxol-stabilized microtubules

  • This compound

  • Test compound (unlabeled)

  • General Assay Buffer (GAB)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a solution of taxol-stabilized microtubules at a known concentration of binding sites (e.g., 50 nM) in GAB.

  • Prepare a solution of this compound at a concentration close to its dissociation constant (Kd) (e.g., 50 nM) in GAB.

  • Prepare a serial dilution of the test compound in GAB.

  • In a multi-well plate, mix the microtubule solution and the this compound solution.

  • Add the different concentrations of the test compound to the wells. Include a control with no test compound.

  • Incubate the plate at 37°C to allow the binding to reach equilibrium.

  • Measure the fluorescence anisotropy or fluorescence intensity of each well. A decrease in fluorescence signal or anisotropy indicates displacement of this compound by the test compound.

  • Plot the fluorescence signal as a function of the test compound concentration and fit the data to a suitable binding model to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Competitive_Binding_Assay Start Start: Prepare Reagents Mix Mix Microtubules and this compound Start->Mix Add_Compound Add Serial Dilutions of Test Compound Mix->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure Measure Fluorescence (Anisotropy or Intensity) Incubate->Measure Analyze Analyze Data: Plot and Fit to Determine IC50/Ki Measure->Analyze End End: Determine Binding Affinity Analyze->End

References

Visualizing the Dance of Life: An In-depth Technical Guide to Flutax-1 for Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Flutax-1, a fluorescent derivative of paclitaxel, for the visualization of microtubule dynamics in live cells. We delve into the core principles of Flutax-1's mechanism of action, provide detailed experimental protocols, and present quantitative data to empower researchers in their quest to unravel the intricate processes governed by the microtubule cytoskeleton.

Introduction: Illuminating the Cytoskeleton

Microtubules are highly dynamic polymers of α- and β-tubulin that form a crucial component of the eukaryotic cytoskeleton. Their constant assembly and disassembly are fundamental to a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The ability to visualize these dynamics in real-time is paramount to understanding both normal cellular function and the pathological alterations that occur in diseases such as cancer and neurodegenerative disorders.

Flutax-1, a green-fluorescent derivative of the potent microtubule-stabilizing agent paclitaxel (Taxol), offers a powerful tool for the direct imaging of the microtubule cytoskeleton in living cells. By binding with high affinity to the β-tubulin subunit of assembled microtubules, Flutax-1 effectively "paints" the microtubule network, allowing for its visualization via fluorescence microscopy.

Mechanism of Action: A Fluorescent Grip on Microtubule Stability

Flutax-1 functions by binding to microtubules with high affinity, promoting their stabilization and preventing depolymerization. This mechanism is inherited from its parent compound, paclitaxel. The binding of Flutax-1 to the microtubule lattice allows for the direct visualization of these structures. It is important to note that, due to its stabilizing effect, Flutax-1 can influence the very dynamics it is intended to observe, a crucial consideration for experimental design.

Quantitative Data: A Comparative Overview

For effective experimental design, a clear understanding of the quantitative properties of Flutax-1 is essential. The following tables summarize key data points for Flutax-1 and its close analog, Flutax-2, which is noted to be more photostable.

PropertyFlutax-1Flutax-2Reference
Excitation Maximum ~495 nm~496 nm[1][2]
Emission Maximum ~520 nm~526 nm[1][2]
Binding Affinity (Ka) ~107 M-1~107 M-1[1]
Photostability Signal diminishes rapidly with light exposureMore photostable than Flutax-1[1][2]
Fixation Compatibility Staining is not retained after fixationStaining is not retained after fixation[1]
Cell LineCompoundIC50 ValueReference
HeLaFlutax-21310 nM (in the presence of 25 µM verapamil)[1]
A2780 (drug-sensitive)Flutax-2800 nM
A2780AD (drug-resistant)Flutax-2>20 µM

Experimental Protocols: A Step-by-Step Guide to Visualizing Microtubules

The following protocols provide a general framework for utilizing Flutax-1 in live-cell imaging experiments. Optimization for specific cell types and experimental conditions is highly recommended.

Reagent Preparation
  • Stock Solution: Prepare a stock solution of Flutax-1 in a suitable solvent such as DMSO or ethanol.

  • Working Solution: On the day of the experiment, dilute the Flutax-1 stock solution to the desired final concentration in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., HBSS). A typical starting concentration for live HeLa cells is 2 µM.[2]

Live-Cell Staining and Imaging
  • Cell Culture: Plate cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency.

  • Staining: Remove the existing culture medium and replace it with the pre-warmed Flutax-1 working solution.

  • Incubation: Incubate the cells for a sufficient period to allow for probe uptake and binding to microtubules. A typical incubation time for HeLa cells is 1 hour at 37°C.[2]

  • Washing (Optional but Recommended): After incubation, gently wash the cells with fresh, pre-warmed culture medium or imaging buffer to remove unbound probe and reduce background fluorescence.

  • Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set).

Important Considerations:

  • Phototoxicity and Photobleaching: Flutax-1 staining in live cells can diminish rapidly upon exposure to light.[2] To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure times.

  • Concentration Optimization: The optimal concentration of Flutax-1 can vary between cell types. It is crucial to perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio without inducing significant cellular artifacts.

  • Artifacts: At higher concentrations, taxol-based probes can disrupt the F-actin cytoskeleton.[3] It is essential to monitor cell morphology and other cellular processes to ensure that the observed microtubule dynamics are not an artifact of the probe itself.

  • Fixation: Flutax-1 staining is not well-retained after cell fixation.[2] Therefore, it is primarily suited for live-cell imaging applications.

Signaling Pathways Influencing Microtubule Dynamics

The stabilization of microtubules by agents like Flutax-1 can impact various signaling pathways that regulate microtubule dynamics. Understanding these pathways is critical for interpreting experimental results.

The Rho/ROCK Signaling Pathway

The Rho family of small GTPases and their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), are key regulators of the cytoskeleton. This pathway can influence microtubule stability and organization.

Rho_ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates TPPP1 TPPP1 ROCK->TPPP1 Phosphorylates HDAC6 HDAC6 TPPP1->HDAC6 Inhibits pTPPP1 p-TPPP1 pTPPP1->HDAC6 AcTubulin Acetylated α-Tubulin (Stable Microtubules) HDAC6->AcTubulin Tubulin α-Tubulin Tubulin->AcTubulin Acetylation

Rho/ROCK pathway regulating microtubule acetylation.

This diagram illustrates how activated RhoA leads to the phosphorylation of TPPP1 by ROCK. This phosphorylation prevents TPPP1 from inhibiting HDAC6, leading to increased deacetylation of α-tubulin and consequently, less stable microtubules.[4][5]

The GSK-3β Signaling Pathway

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in regulating microtubule-associated proteins (MAPs), thereby influencing microtubule stability and dynamics.

GSK3b_Pathway Akt Akt GSK3b GSK-3β Akt->GSK3b Phosphorylates (Inactivates) MAPs MAPs (e.g., Tau, CRMP2) GSK3b->MAPs Phosphorylates iGSK3b p-GSK-3β (Inactive) Microtubules Microtubules MAPs->Microtubules Binds & Stabilizes pMAPs p-MAPs pMAPs->Microtubules Stability Microtubule Stability Microtubules->Stability

GSK-3β pathway and its impact on microtubule stability.

This diagram shows that active GSK-3β can phosphorylate MAPs like Tau and CRMP2, which reduces their ability to bind to and stabilize microtubules.[6] Upstream signals, such as those activating Akt, can inactivate GSK-3β, leading to less phosphorylated MAPs and increased microtubule stability.

Experimental Workflow and Logic

The successful application of Flutax-1 for visualizing microtubule dynamics relies on a logical and systematic experimental workflow.

Experimental_Workflow Start Start: Experimental Design CellPrep Cell Preparation (Plating & Growth) Start->CellPrep ProbePrep Flutax-1 Working Solution Prep Start->ProbePrep Staining Live-Cell Staining CellPrep->Staining ProbePrep->Staining Optimization Concentration & Incubation Optimization Staining->Optimization Imaging Fluorescence Microscopy (Live-Cell Imaging) Analysis Image Analysis & Data Interpretation Imaging->Analysis Conclusion Conclusion Analysis->Conclusion Optimization->Imaging Optimized Parameters

Logical workflow for Flutax-1 based microtubule imaging.

This workflow emphasizes the critical step of optimizing probe concentration and incubation time to achieve reliable and artifact-free visualization of microtubule dynamics.

Conclusion

References

Principle of Flutax-1 in Live-Cell Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Flutax-1, a fluorescent derivative of paclitaxel, and its application in the dynamic world of live-cell imaging. Flutax-1 provides a powerful tool for the direct visualization of microtubule cytoskeletal dynamics, offering insights into cellular processes critical for research and drug development.

Core Principle and Mechanism of Action

Flutax-1 is a green-fluorescent taxol derivative designed for the labeling of microtubules in living cells.[1][2] Its principle of action is rooted in the well-established mechanism of its parent compound, paclitaxel. Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, thereby arresting cell cycle progression, particularly during mitosis.[3]

Flutax-1 is composed of paclitaxel covalently linked to a fluorescein moiety.[3][4] This molecular design allows it to retain the microtubule-stabilizing properties of paclitaxel while enabling fluorescent visualization. Flutax-1 binds with high affinity to the β-tubulin subunit within the microtubule polymer.[2][5] This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes the existing polymer, effectively inhibiting depolymerization.[5][6] The stabilization of microtubules disrupts their intrinsic dynamic instability—the stochastic switching between periods of growth and shrinkage—which is essential for various cellular functions, including chromosome segregation during mitosis and intracellular transport.[5][7]

The fluorescein component of Flutax-1 allows for the direct imaging of these stabilized microtubules using fluorescence microscopy.[1][2] It is important to note that Flutax-1 is suitable only for live-cell imaging, as the staining is not retained after cell fixation.[1][8]

Quantitative Data

The following tables summarize key quantitative parameters of Flutax-1, providing a basis for experimental design and comparison with other microtubule probes.

ParameterValueReference
Binding Affinity (Ka) ~ 107 M-1[1][2][6]
Apparent Dissociation Constant (KDapp) 10–100 nM[3]
Excitation Maximum (λex) 495 nm[1][2]
Emission Maximum (λem) 520 nm[1][2]
Stoichiometry 1 molecule of Flutax-1 per αβ-tubulin dimer[6]
ProbePermeabilityBrightnessSignal-to-Noise RatioCytoskeletal Disruption (at high concentrations)
Flutax-1 ModerateModerateModerateYes
Tubulin Tracker HighHighHighYes
SiR-Tubulin ModerateModerateModerateYes

Data synthesized from a comparative analysis of taxol-derived probes.[1][9]

Experimental Protocols

The following are detailed methodologies for the use of Flutax-1 in live-cell imaging, based on established protocols.

General Protocol for Labeling Adherent Cells (e.g., HeLa, PtK2)

Materials:

  • Flutax-1 stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel.

  • Preparation of Staining Solution: Dilute the Flutax-1 stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final concentration. A starting concentration of 1-2 µM is often recommended.[1]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS or PBS. Add the Flutax-1 staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes to 1 hour at 37°C in a humidified incubator with 5% CO2.[1] The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be removed, and the cells washed gently two to three times with pre-warmed imaging medium. After the final wash, add fresh, pre-warmed imaging medium to the cells. Washing out the probe can also help to reduce potential artifacts on the actin cytoskeleton.[1][9]

  • Imaging: Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC/GFP filter set). To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[1][10] Flutax-1 staining in live cells can diminish rapidly upon light exposure.[1]

Considerations for Different Cell Types and Tissues
  • Suspension Cells (e.g., U937): Cells can be stained in suspension by pelleting the cells, resuspending in the Flutax-1 staining solution, incubating, and then washing by centrifugation before resuspending in fresh medium for imaging.[11]

  • Protozoa (e.g., Tetrahymena): Live protozoa can be incubated directly in a solution containing Flutax-1.[12]

  • 3D Tissues (e.g., Drosophila oogenesis model): Permeability can be a limiting factor. Higher concentrations or longer incubation times may be necessary, but this increases the risk of cytoskeletal disruption. The use of efflux pump inhibitors like verapamil can increase the intensity of the label but may also exacerbate side effects.[1][9]

Visualizations

Signaling Pathway: Flutax-1 Mediated Mitotic Arrest

Flutax1_Mitotic_Arrest cluster_cell Cell Flutax1 Flutax-1 MT Microtubule Polymer Flutax1->MT Binds and Stabilizes DynamicInstability Dynamic Instability Flutax1->DynamicInstability Inhibits Tubulin αβ-Tubulin Dimers Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Forms SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates Anaphase Anaphase Progression SAC->Anaphase Inhibits Apoptosis Apoptosis Anaphase->Apoptosis Leads to (if prolonged arrest)

Caption: Flutax-1 stabilizes microtubules, inhibiting their dynamic instability and leading to mitotic arrest.

Experimental Workflow for Live-Cell Imaging with Flutax-1

Flutax1_Workflow cluster_prep I. Preparation cluster_stain II. Staining cluster_image III. Imaging & Analysis CellCulture 1. Culture cells on imaging-compatible dish PrepareStaining 2. Prepare Flutax-1 staining solution Wash1 3. Wash cells with pre-warmed buffer AddStain 4. Add staining solution Wash1->AddStain Incubate 5. Incubate at 37°C AddStain->Incubate Wash2 6. Wash out excess probe (optional but recommended) Incubate->Wash2 AddMedium 7. Add fresh imaging medium Wash2->AddMedium Microscopy 8. Acquire images on fluorescence microscope AddMedium->Microscopy TimeLapse 9. Perform time-lapse imaging (if studying dynamics) Microscopy->TimeLapse Analysis 10. Analyze microtubule structure and dynamics TimeLapse->Analysis

Caption: A generalized workflow for labeling and imaging microtubules in live cells using Flutax-1.

References

An In-depth Technical Guide to Flutax 1 and Taxol Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Flutax 1 and other taxol derivatives, focusing on their core mechanisms, quantitative data, and key experimental protocols. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction to Taxol and its Derivatives

Paclitaxel (Taxol), a natural product first isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a cornerstone of modern chemotherapy, used in the treatment of various cancers including ovarian, breast, and lung cancer.[1][2] Its unique mechanism of action, which involves the stabilization of microtubules, has spurred the development of a wide array of derivatives.[3][4] These derivatives aim to improve upon the therapeutic index of the parent compound by enhancing solubility, tumor targeting, and efficacy, while reducing side effects.[5]

This compound is a fluorescent derivative of paclitaxel, specifically 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol.[6] It is a valuable tool in microtubule research, allowing for the direct visualization of the microtubule cytoskeleton in living cells.[7] this compound binds to microtubules with high affinity and serves as a probe to study microtubule dynamics and the interactions of other microtubule-targeting agents.[7][8]

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

The primary mechanism of action for paclitaxel and its derivatives is the stabilization of microtubules, which are essential components of the cell's cytoskeleton responsible for cell shape, motility, and intracellular transport, as well as the formation of the mitotic spindle during cell division.[2][4]

By binding to the β-tubulin subunit of microtubules, these compounds promote the assembly of tubulin into microtubules and inhibit their depolymerization. This disruption of normal microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[3]

The induction of apoptosis by taxol derivatives is a complex process involving multiple signaling pathways. Key pathways implicated include:

  • TAK1-JNK Pathway: Paclitaxel can enhance the levels of TAK1 (Transforming growth factor-beta-activated kinase 1) and its binding protein TAB1, leading to the activation of the JNK (c-Jun N-terminal kinase) signaling pathway. Activated JNK can then inhibit anti-apoptotic proteins like Bcl-xL, promoting apoptosis.[5]

  • PI3K/Akt Pathway: Paclitaxel has been shown to suppress the PI3K/Akt signaling pathway, which is a critical survival pathway in many cancer cells. This suppression can occur through various mechanisms, including the induction of PTEN (a negative regulator of the PI3K/Akt pathway).[9]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved in paclitaxel-induced apoptosis. Paclitaxel can activate specific MAPK pathways, such as p38 MAPK, which can contribute to the apoptotic response.[3][10]

Quantitative Data

The following tables summarize key quantitative data for paclitaxel and some of its derivatives to facilitate comparison.

Table 1: In Vitro Cytotoxicity of Taxol Derivatives
CompoundCell LineCancer TypeIC50 (nM)Exposure Time (h)
PaclitaxelHeLaCervical Cancer2.5 - 7.524
PaclitaxelA2780Ovarian Cancer800Not Specified
PaclitaxelHCT-15Colon Cancer370048
Flutax-2A2780Ovarian Cancer>20,000 (resistant)Not Specified
PB-Gly-TaxolHeLaCervical Cancer12048
PB-Gly-TaxolHCT-15Colon Cancer9048

Note: IC50 values can vary significantly based on the specific assay, cell line passage number, and other experimental conditions. The data presented here are compiled from various studies for comparative purposes.[11][12]

Table 2: Pharmacokinetic Parameters of Paclitaxel
ParameterValueSpeciesFormulation
Protein Binding89-98%HumanNot Specified
Volume of Distribution1741 L/m²Human3-hour infusion
Clearance12.2 L/h/m²Human3-hour infusion
Elimination Half-life5.8 hoursHumanNot Specified

Note: Pharmacokinetic parameters of taxol derivatives can be influenced by the specific chemical modifications and the formulation used.[2][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and taxol derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Taxol derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Drug Treatment: Prepare serial dilutions of the taxol derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Live-Cell Imaging of Microtubules with this compound

This protocol describes the use of this compound to visualize microtubules in living cells using fluorescence microscopy.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • This compound stock solution (in DMSO)

  • Live-cell imaging medium (e.g., HBSS or phenol red-free medium)

  • Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~495/520 nm)

Protocol:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 0.5 - 2 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with the live-cell imaging medium. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound this compound.

  • Imaging: Mount the dish or coverslip on the fluorescence microscope and image the cells using the appropriate filter set. Live-cell imaging can be performed immediately.

Microtubule Binding Affinity Assay

This protocol provides a general framework for determining the binding affinity of a taxol derivative to microtubules using a competition assay with a fluorescent taxoid like this compound.

Materials:

  • Purified tubulin

  • Microtubule assembly buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • GTP

  • This compound

  • Taxol derivative of interest

  • Fluorometer

Protocol:

  • Microtubule Polymerization: Polymerize purified tubulin in microtubule assembly buffer supplemented with GTP at 37°C.

  • Competition Binding: In a series of tubes, mix a fixed concentration of pre-formed microtubules and a fixed concentration of this compound. Add increasing concentrations of the non-fluorescent taxol derivative to be tested.

  • Incubation: Incubate the mixtures at 37°C to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. The binding of the non-fluorescent taxol derivative will displace this compound from the microtubules, leading to a decrease in fluorescence.

  • Data Analysis: Plot the change in fluorescence against the concentration of the competitor taxol derivative. From this competition curve, the binding affinity (Kd or Ki) of the test compound can be calculated using appropriate binding models.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in paclitaxel-induced apoptosis.

Paclitaxel_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization G2/M Arrest G2/M Arrest Microtubule Stabilization->G2/M Arrest TAK1/TAB1 TAK1/TAB1 G2/M Arrest->TAK1/TAB1 PI3K PI3K G2/M Arrest->PI3K inhibits p38 MAPK p38 MAPK G2/M Arrest->p38 MAPK JNK JNK TAK1/TAB1->JNK Bcl-xL (Anti-apoptotic) Bcl-xL (Anti-apoptotic) JNK->Bcl-xL (Anti-apoptotic) inhibits Akt Akt PI3K->Akt Caspases Caspases Akt->Caspases inhibits p38 MAPK->Caspases Bcl-xL (Anti-apoptotic)->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Paclitaxel-induced apoptosis signaling pathways.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Taxol Derivative B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Live_Cell_Imaging_Workflow A Plate Cells on Glass-Bottom Dish B Prepare this compound Staining Solution A->B C Incubate Cells with this compound B->C D Wash to Remove Unbound Probe C->D E Image with Fluorescence Microscope D->E

Caption: Workflow for live-cell imaging with this compound.

References

Technical Guide: Evaluating the Cytotoxicity of Flutax 1 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Flutax 1 is a fluorescently labeled derivative of paclitaxel, designed for the visualization of microtubules in living and fixed cells.[1][2] As its cytotoxic properties are conferred by the paclitaxel component, understanding its impact on cell viability is crucial for the accurate interpretation of imaging studies and for its potential consideration in drug development contexts. This guide provides an in-depth overview of the known cytotoxic effects of this compound and its parent compound, paclitaxel, summarizes available quantitative data from cancer cell lines, details relevant experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways involved. While specific data on primary cell cultures is limited in current literature, the principles and methodologies described herein are directly applicable for such investigations.

Mechanism of Action

This compound, a conjugate of paclitaxel and fluorescein, exerts its biological effects through the paclitaxel moiety.[1] Paclitaxel is a potent anti-cancer agent that functions as a microtubule-stabilizing agent.[3] By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, thereby disrupting the normal dynamic instability required for critical cellular processes, most notably mitosis.[3][4] This interference with microtubule function leads to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[4][5] The reversible, specific interaction of this compound with tubulin binding sites has been shown to cause cell cycle arrest and cell death effects analogous to those of paclitaxel.[5]

Quantitative Cytotoxicity Data

Direct quantitative cytotoxicity data for this compound in primary cell cultures is not extensively documented in the available literature. The majority of studies have been conducted using various cancer cell lines. This data, summarized below, provides a valuable benchmark for understanding its general potency. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 1: Summary of IC50 Values for Flutax Analogs in Cancer Cell Lines

Compound Cell Line IC50 Value Treatment Duration Additional Conditions Reference
PB-Gly-Taxol (1) HeLa 120 nM 48 h - [4]
PB-Gly-Taxol (1) HeLa 60 nM 48 h 25 µM Verapamil [4]
PB-Gly-Taxol (1) HCT-15 3.7 µM 48 h - [4]
PB-Gly-Taxol (1) HCT-15 90 nM 48 h 25 µM Verapamil [4]
PB-β-Ala-Taxol HeLa 330 nM 48 h 25 µM Verapamil [6]
PB-GABA-Taxol HeLa 580 nM 48 h 25 µM Verapamil [6]
Flutax-2 A2780 (drug-sensitive) 800 nM Not Specified - [4]
Flutax-2 A2780AD (drug-resistant) >20 µM Not Specified - [4]

| Flutax-2 | HeLa | 1310 nM | 48 h | 25 µM Verapamil |[4][6] |

Note: Verapamil is an inhibitor of the P-glycoprotein (P-gp) efflux transporter, which can pump taxoids out of cells. Its inclusion demonstrates the susceptibility of these compounds to multidrug resistance mechanisms.[4]

Signaling Pathways in this compound-Induced Apoptosis

The cytotoxic effect of this compound, mediated by paclitaxel, culminates in apoptosis through a complex signaling cascade. The primary trigger is the sustained mitotic arrest caused by microtubule stabilization. This arrest activates several stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) pathway.

The diagram below illustrates a key pathway initiated by paclitaxel.

G Flutax1 This compound (Paclitaxel) Tubulin β-Tubulin Binding Flutax1->Tubulin MT_Stabilize Microtubule Stabilization Tubulin->MT_Stabilize Mitotic_Arrest Mitotic Arrest (G2/M) MT_Stabilize->Mitotic_Arrest TAK1 TAK1 Activation Mitotic_Arrest->TAK1 Stress Signal JNK JNK Phosphorylation TAK1->JNK Bcl_Inhibit Bcl-xL Inhibition JNK->Bcl_Inhibit Phosphorylation PARP_Cleavage PARP Cleavage Bcl_Inhibit->PARP_Cleavage Leads to Caspase Activation Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Paclitaxel-induced apoptosis signaling cascade.

Paclitaxel-induced apoptosis is associated with the activation of the TAK1-JNK pathway.[7] Transforming growth factor-beta-activated kinase 1 (TAK1) is an upstream kinase that, upon activation by cellular stress, phosphorylates and activates JNK.[7] Activated JNK can then promote apoptosis by phosphorylating and inhibiting anti-apoptotic proteins like Bcl-xL, a member of the Bcl-2 family.[7] This inhibition disrupts mitochondrial integrity and leads to the activation of caspases and cleavage of substrates like poly ADP-ribose polymerase (PARP), executing the final stages of apoptosis.[7]

Experimental Protocols for Cytotoxicity Assessment

A variety of assays can be employed to measure the cytotoxicity of this compound. These methods generally assess cell membrane integrity, metabolic activity, or the activation of apoptotic pathways.[8][9][10] Below is a generalized protocol for a fluorescence-based cytotoxicity assay measuring loss of membrane integrity, which is suitable for primary cell cultures.

Protocol: Dead-Cell Protease Activity Assay

This protocol is based on the principle that cells that have lost membrane integrity release proteases into the culture medium. A fluorogenic peptide substrate that cannot cross the intact membrane of live cells is added, and the generation of a fluorescent signal upon cleavage by these proteases is proportional to the number of dead cells.[11]

A. Materials and Reagents:

  • Primary cells of interest

  • Appropriate complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom, black-walled microplates (for fluorescence)

  • Fluorogenic peptide substrate (e.g., bis-AAF-R110)

  • Lysis buffer (for maximum cell death control)

  • Fluorescence microplate reader

B. Experimental Workflow Diagram:

G start Start: Isolate & Culture Primary Cells seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate for 24h (Allow attachment) seed->incubate1 treat 3. Treat with serial dilutions of this compound incubate1->treat controls 4. Prepare Controls: - No-cell (blank) - No-drug (viability) - Lysis buffer (max death) treat->controls incubate2 5. Incubate for desired exposure time (e.g., 48h) treat->incubate2 reagent 6. Add Fluorogenic Protease Substrate incubate2->reagent incubate3 7. Incubate (15-30 min) at Room Temperature reagent->incubate3 read 8. Read Fluorescence (e.g., 485nm Ex / 520nm Em) incubate3->read analyze 9. Analyze Data: - Subtract blank - Normalize to controls - Calculate IC50 read->analyze end End analyze->end

References

Flutax 1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Flutax 1, a fluorescent derivative of paclitaxel, for researchers, scientists, and drug development professionals. This document outlines its core chemical and physical properties, mechanism of action, and established experimental protocols for its application in cellular research.

Core Properties of this compound

This compound is a valuable tool in the study of microtubule dynamics due to its intrinsic fluorescence and high-affinity binding to microtubules. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Weight ~1283.3 g/mol
Chemical Formula C71H66N2O21
Alternate Name 7-O-[N-(4Fluoresceincarbonyl)-L-alanyl]Taxol
CAS Number 191930-58-2

Photophysical and Binding Characteristics

This compound's utility as a fluorescent probe is defined by its spectral properties and its strong interaction with its biological target.

ParameterValueSource
Excitation Maximum (λex) ~495 nm
Emission Maximum (λem) ~520 nm
Binding Affinity (Ka) ~107 M-1
Purity ≥95%
Solubility Soluble to 100 mM in DMSO and ethanol

Mechanism of Action: Microtubule Stabilization

This compound, being a taxol derivative, shares its primary mechanism of action: the stabilization of microtubules.[1] It binds with high affinity to the taxol binding site on the β-tubulin subunit within the microtubule polymer.[2] This binding promotes the assembly of tubulin dimers into microtubules and inhibits their depolymerization.[3][4] The consequence of this stabilization is the disruption of the normal dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitosis. The fluorescent nature of this compound allows for the direct visualization of these stabilized microtubule structures within living cells.

Flutax1_Mechanism cluster_cell Cellular Environment This compound This compound Microtubule Microtubule This compound->Microtubule Binds to β-tubulin subunit Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization (Inhibited by this compound) Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization Disrupted Mitosis Disrupted Mitosis Stabilized Microtubule->Disrupted Mitosis Leads to

Mechanism of this compound Action

Experimental Protocol: Live-Cell Imaging of Microtubules

The following protocol is a standard method for the visualization of microtubules in live HeLa cells using this compound.

Materials:

  • This compound

  • Hank's Balanced Salt Solution (HBSS)

  • HeLa cells cultured on coverslips or imaging dishes

  • Incubator (37°C)

  • Fluorescence microscope with appropriate filter sets for green fluorescence

Procedure:

  • Preparation of Staining Solution: Dilute the this compound stock solution in HBSS to a final concentration of 2 µM.

  • Cell Staining:

    • Remove the culture medium from the HeLa cells.

    • Wash the cells gently with pre-warmed HBSS.

    • Add the 2 µM this compound staining solution to the cells.

  • Incubation: Incubate the cells for 1 hour at 37°C.

  • Washing:

    • After incubation, remove the staining solution.

    • Wash the cells with fresh, pre-warmed HBSS to remove unbound this compound.

  • Imaging:

    • Mount the coverslip or dish on the fluorescence microscope.

    • Image the cells using a filter set appropriate for fluorescein (excitation ~495 nm, emission ~520 nm).

    • Note: this compound staining in live cells is susceptible to photobleaching and the signal can diminish rapidly upon exposure to light. It is crucial to minimize light exposure to retain a strong fluorescent signal. Staining is not well-retained after cell fixation.

Live_Cell_Imaging_Workflow A Prepare 2 µM this compound in HBSS B Wash HeLa cells with HBSS A->B C Add this compound solution to cells B->C D Incubate for 1 hour at 37°C C->D E Wash cells with fresh HBSS D->E F Image with fluorescence microscope (Ex/Em: 495/520 nm) E->F G Minimize light exposure due to photobleaching F->G

Live-Cell Imaging Workflow

References

The Guiding Light: A Technical Guide to the Discovery and Development of Fluorescent Taxoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the path of discovery and development of fluorescent taxoids, powerful tools for visualizing the microtubule cytoskeleton and investigating the mechanisms of taxane-based anticancer drugs. This document provides a comprehensive overview of their synthesis, biological evaluation, and application in cellular imaging, with a focus on quantitative data and detailed experimental methodologies.

Introduction: Shedding Light on Microtubule Dynamics

Taxoids, a class of diterpenoid compounds, are renowned for their potent anticancer activity, which stems from their ability to bind to β-tubulin and stabilize microtubules.[1] This stabilization disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] To unravel the intricate details of these processes, researchers have developed fluorescently labeled taxoids. These probes allow for the direct visualization of microtubule organization and dynamics in living and fixed cells, providing invaluable insights into the mechanism of action of taxanes and the cellular response to these drugs.[4][5]

The development of fluorescent taxoids has been a journey of chemical ingenuity, balancing the preservation of biological activity with the introduction of a fluorescent reporter. Early examples, such as FLUTAX and ROTAX, utilized fluorescein and rhodamine derivatives, respectively, to label the taxol backbone.[5] Subsequent innovations have led to the creation of probes with improved photophysical properties and cellular permeability, such as Flutax-2 (Oregon Green 488 paclitaxel) and the more recent Pacific Blue-Taxoids.[6][7] These tools have not only advanced our understanding of microtubule biology but also provided platforms for high-throughput screening of new microtubule-targeting agents.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for several prominent fluorescent taxoids, allowing for a direct comparison of their binding affinities and cytotoxicities.

Table 1: Microtubule Binding Affinities of Fluorescent Taxoids

Fluorescent TaxoidFluorophoreLinkerBinding Affinity (Kd, nM)Measurement MethodReference
FLUTAXFluoresceinL-Alanyl~8-fold weaker than taxolCompetition Assay[5]
Flutax-2 (L-Ala)Oregon Green 488L-Alanyl14Fluorescence Anisotropy[6]
PB-Gly-TaxolPacific BlueGlycine34 ± 6Fluorescence Enhancement[6]
PB-β-Ala-TaxolPacific Blueβ-Alanine63 ± 8Fluorescence Enhancement[6]
PB-GABA-TaxolPacific Blueγ-Aminobutyric acid265 ± 55Fluorescence Enhancement[6]
Paclitaxel (for comparison)--19Competition Assay[6]
Paclitaxel (for comparison)--27Fluorescence Anisotropy[6]
Docetaxel (for comparison)--17Fluorescence Anisotropy[6]

Table 2: Cytotoxicity of Fluorescent Taxoids

Fluorescent TaxoidCell LineIC50 (nM)ConditionsReference
PB-Gly-TaxolHeLa6048h, 25 µM verapamil[2]
PB-β-Ala-TaxolHeLa33048h, 25 µM verapamil[2]
PB-GABA-TaxolHeLa58048h, 25 µM verapamil[2]
Flutax-2HeLa131048h, 25 µM verapamil[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of fluorescent taxoids.

Synthesis of Pacific Blue-Taxoids (PB-Taxoids)

This protocol describes a representative synthesis of PB-Gly-Taxol.[2]

Materials:

  • Paclitaxel

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous dimethylformamide (DMF)

  • Fmoc-Gly-OH

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Piperidine

  • Pacific Blue-NHS ester

  • Triethylamine (TEA)

  • Hydrofluoric acid-pyridine complex (HF-Py)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Protection of Paclitaxel (Synthesis of TBS-Taxol):

    • Dissolve paclitaxel (1 equiv.) and imidazole (3 equiv.) in anhydrous DMF.

    • Add TBSCl (1.5 equiv.) and stir the reaction at room temperature for 16 hours under an argon atmosphere.

    • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

    • Upon completion, dilute the reaction with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

  • Coupling of Fmoc-Glycine (Synthesis of Fmoc-Gly-TBS-Taxol):

    • To a solution of Fmoc-Gly-OH (4 equiv.), EDC (4 equiv.), and DMAP (0.5 equiv.) in anhydrous DCM, add a solution of TBS-Taxol (1 equiv.) in anhydrous DCM.

    • Stir the mixture at room temperature under argon for 30 minutes.

    • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate. Purify by flash chromatography.

  • Fmoc Deprotection:

    • Dissolve Fmoc-Gly-TBS-Taxol in a 20% (v/v) solution of piperidine in anhydrous DMF.

    • Stir for 10 minutes at room temperature.

    • Remove the solvent under high vacuum.

  • Coupling of Pacific Blue (Synthesis of PB-Gly-TBS-Taxol):

    • Dissolve the deprotected amine from the previous step, Pacific Blue-NHS ester (1.2 equiv.), and TEA (2 equiv.) in anhydrous DMF.

    • Stir the reaction at room temperature for 16 hours in the dark.

    • Purify the product by HPLC.

  • Desilylation (Synthesis of PB-Gly-Taxol):

    • Dissolve PB-Gly-TBS-Taxol in anhydrous THF.

    • Add HF-Py (excess) at 0 °C and stir for 3 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by HPLC to obtain PB-Gly-Taxol.

Microtubule Binding Assay using Fluorescence Enhancement

This protocol describes a general method to determine the binding affinity (Kd) of a fluorescent taxoid to microtubules.[2]

Materials:

  • Lyophilized tubulin protein (e.g., from bovine brain)

  • GAB buffer (10 mM sodium phosphate, 1 mM EDTA, 1 mM GTP, 3.4 M glycerol, pH 6.5)

  • GTP stock solution (100 mM)

  • Glutaraldehyde solution (200 mM in GAB buffer)

  • Sodium borohydride solution (600 mM in ice-cold GAB buffer)

  • Fluorescent taxoid of interest

  • 96-well solid black polystyrene microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Preparation of Crosslinked Microtubules:

    • Reconstitute lyophilized tubulin to 50 µM in GAB buffer containing 1 mM GTP.

    • Incubate at 37 °C for 30 minutes to allow microtubule polymerization.

    • Crosslink the microtubules by adding glutaraldehyde to a final concentration of 20 mM and incubate at 37 °C for 10 minutes.

    • Quench the crosslinking reaction by adding sodium borohydride to a final concentration of 60 mM on ice.

  • Binding Assay:

    • Prepare a series of dilutions of the fluorescent taxoid in GAB buffer.

    • In a 96-well plate, add a fixed concentration of crosslinked microtubules to each well.

    • Add the different concentrations of the fluorescent taxoid to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.

    • Plot the fluorescence intensity as a function of the fluorescent taxoid concentration and fit the data to a one-site binding equation to determine the Kd.

Cellular Imaging of Microtubules

This protocol provides a general procedure for visualizing microtubules in living cells using a fluorescent taxoid.[2]

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Glass-bottom imaging dishes

  • Fluorescent taxoid stock solution (in DMSO)

  • Efflux pump inhibitor (e.g., verapamil or probenecid), if necessary

  • Confocal microscope

Procedure:

  • Cell Culture and Seeding:

    • Culture HeLa cells in complete growth medium in a T-75 flask at 37 °C and 5% CO2.

    • Harvest the cells using trypsin-EDTA, neutralize with complete growth medium, and centrifuge.

    • Resuspend the cells and seed them onto glass-bottom imaging dishes. Allow the cells to adhere and grow for 24-48 hours.

  • Cell Staining:

    • Prepare a working solution of the fluorescent taxoid in complete growth medium. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range.

    • If the fluorescent taxoid is a substrate for efflux pumps, pre-incubate the cells with an appropriate inhibitor (e.g., 25 µM verapamil) for 30-60 minutes.

    • Remove the old medium from the cells and add the fluorescent taxoid working solution.

    • Incubate the cells at 37 °C for 30-60 minutes, protected from light.

  • Imaging:

    • Wash the cells twice with warm PBS.

    • Add fresh, warm complete growth medium to the dish.

    • Image the cells using a confocal microscope with the appropriate laser line and emission filter for the fluorophore.

Signaling Pathways and Experimental Workflows

Taxoid-Induced Microtubule Stabilization and Cell Cycle Arrest

Taxoids bind to the β-tubulin subunit within the microtubule polymer, stabilizing the microtubule structure and suppressing its dynamic instability. This interference with microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase.

Taxoid_Mechanism Taxoid Fluorescent Taxoid Tubulin β-Tubulin (in microtubule) Taxoid->Tubulin Binding MT Microtubule Stabilization Tubulin->MT Dynamics Suppression of Microtubule Dynamics MT->Dynamics SAC Spindle Assembly Checkpoint (SAC) Activation Dynamics->SAC G2M G2/M Phase Cell Cycle Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of taxoid-induced microtubule stabilization and cell cycle arrest.

Taxoid-Induced Apoptotic Signaling Pathway

Prolonged G2/M arrest triggers the intrinsic apoptotic pathway. Taxol has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2, which is thought to inactivate its function.[8][9] This leads to a shift in the balance towards pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Apoptosis_Pathway cluster_cell Cell G2M G2/M Arrest Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 induces phosphorylation Bcl2_p Phosphorylated Bcl-2 (Inactive) Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2_p->Bax_Bak inhibition released Bcl2->Bcl2_p Mito Mitochondrion Bax_Bak->Mito induces MOMP CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of taxoid-induced apoptosis.

Experimental Workflow for Synthesis and Evaluation of a Novel Fluorescent Taxoid

The following diagram outlines a logical workflow for the development and characterization of a new fluorescent taxoid.

Workflow start Design of Novel Fluorescent Taxoid synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization photophysical Photophysical Properties (Abs, Em, QY) characterization->photophysical binding Microtubule Binding Assay (Kd determination) photophysical->binding cytotoxicity Cytotoxicity Assay (IC50 determination) binding->cytotoxicity imaging Cellular Imaging (Microtubule Visualization) cytotoxicity->imaging end Validated Fluorescent Microtubule Probe imaging->end

Caption: Experimental workflow for the development of a new fluorescent taxoid.

Conclusion

Fluorescent taxoids have emerged as indispensable tools in cell biology and cancer research. Their ability to illuminate the microtubule cytoskeleton with high specificity has provided unprecedented insights into the mechanism of action of taxane drugs and the intricate processes of cell division. The continued development of new fluorescent taxoids with enhanced properties will undoubtedly pave the way for further discoveries in microtubule biology and the design of more effective anticancer therapies. This guide provides a foundational resource for researchers embarking on the synthesis, characterization, and application of these powerful molecular probes.

References

Methodological & Application

Application Notes and Protocols: Flutax 1 Live-Cell Imaging in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a green-fluorescent derivative of the potent microtubule-stabilizing agent, paclitaxel. This probe allows for the direct visualization of microtubule dynamics in living cells, providing a valuable tool for studying cytoskeletal organization, cell division, and the effects of anti-mitotic drugs. These application notes provide a detailed protocol for utilizing this compound for live-cell imaging of microtubules in HeLa cells, along with comparative data for other common microtubule probes and visual representations of the experimental workflow and mechanism of action.

Quantitative Data Summary

The selection of a fluorescent probe for live-cell imaging is critical and depends on factors such as photostability, cytotoxicity, and signal-to-noise ratio. The following table summarizes the available quantitative and qualitative data for this compound and compares it with other commonly used live-cell microtubule probes, SiR-tubulin and Tubulin Tracker Deep Red.

FeatureThis compoundSiR-tubulinTubulin Tracker Deep Red
Excitation Max (nm) 495[1][2]652652[3]
Emission Max (nm) 520[1][2]674669[3]
Recommended Concentration 2 µM (HeLa cells)[1]100 nM - 2 µM[4]100 nM[5]
Incubation Time 1 hour[1]1 hour[4]30 minutes[5]
Binding Affinity (Ka) ~ 10⁷ M⁻¹[1][2]HighHigh
Photostability Low, diminishes very rapidly[1]High[6]Superior, >85% signal after 60s[3]
Signal-to-Noise Ratio GoodExcellent (fluorogenic)[7]High[5]
Cytotoxicity (HeLa cells) IC50 not directly reported; Paclitaxel IC50 is 2.5-7.5 nM (24h)[3]Low at imaging concentrations[6]No measurable cytotoxicity up to 72h[5]
Fixability No, staining is not retained after fixation[1]YesNo
Multiplexing Capability Limited by green emissionExcellent with green/blue probesExcellent with green/blue probes[3]

Experimental Protocol: Live-Cell Imaging of HeLa Cells with this compound

This protocol outlines the steps for staining and imaging microtubules in live HeLa cells using this compound.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for preparing stock solution)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • 35 mm glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for FITC/GFP.

Protocol:

  • Cell Seeding:

    • The day before imaging, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed HBSS to a final working concentration of 2 µM.[1]

  • Staining:

    • Aspirate the culture medium from the HeLa cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the 2 µM this compound staining solution to the cells.

    • Incubate the cells for 1 hour at 37°C in a CO₂ incubator.[1]

  • Washing:

    • After incubation, aspirate the staining solution.

    • Wash the cells twice with pre-warmed HBSS to remove any unbound probe.[1]

    • Add fresh, pre-warmed HBSS or other imaging medium to the cells for imaging.[1]

  • Live-Cell Imaging:

    • Immediately transfer the imaging dish to a pre-warmed (37°C) fluorescence microscope equipped with a live-cell imaging chamber.

    • Use a filter set appropriate for fluorescein (Excitation: ~495 nm, Emission: ~520 nm).

    • Crucially, minimize light exposure to the cells as this compound is highly susceptible to photobleaching. [1] Use the lowest possible excitation light intensity and exposure time that provides an adequate signal.

    • Acquire images using a high-sensitivity camera.

Important Considerations:

  • Phototoxicity and Photobleaching: this compound is known to be photolabile.[1] To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure times. It is advisable to use an anti-fade reagent in the imaging medium if compatible with live-cell imaging.

  • No Fixation: this compound staining is not preserved after cell fixation.[1] Therefore, this probe is exclusively for live-cell imaging applications.

  • Cytotoxicity: As a taxol derivative, this compound can affect microtubule dynamics and cell cycle progression, potentially leading to cytotoxicity with prolonged exposure or at high concentrations.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging seed Seed HeLa Cells prep_stain Prepare 2µM this compound Staining Solution wash_pre Wash Cells with HBSS seed->wash_pre add_stain Add Staining Solution prep_stain->add_stain wash_pre->add_stain incubate Incubate for 1 hour at 37°C add_stain->incubate wash_post Wash Cells Twice with HBSS incubate->wash_post add_media Add Fresh Imaging Medium wash_post->add_media image Live-Cell Fluorescence Microscopy add_media->image

Caption: Experimental workflow for this compound live-cell imaging in HeLa cells.

Mechanism of Action

G Flutax1 This compound CellMembrane Cell Membrane Flutax1->CellMembrane Crosses Tubulin α/β-Tubulin Dimers CellMembrane->Tubulin Binds to β-tubulin subunit Microtubule Microtubule Tubulin->Microtubule Promotes assembly Stabilization Microtubule Stabilization Microtubule->Stabilization Fluorescence Green Fluorescence Microtubule->Fluorescence Enables visualization Dynamics Inhibition of Microtubule Dynamics Stabilization->Dynamics

Caption: Mechanism of action of this compound in live cells.

References

Optimal Working Concentration of Flutax 1 for Neuronal Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutax 1 is a fluorescent derivative of paclitaxel (Taxol), a potent microtubule-stabilizing agent. Its intrinsic fluorescence allows for the direct visualization of microtubules in living and fixed cells, making it a valuable tool for studying microtubule dynamics and organization in various cell types, including neurons. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound for neuronal cultures. The protocols are based on established methodologies for related taxoids and general neuronal cell culture techniques.

Data Presentation: Quantitative Effects of Taxoids on Neurons

Due to the limited availability of direct dose-response data for this compound on primary neurons, the following table summarizes the effects of its parent compound, paclitaxel, at various concentrations. This information serves as a strong starting point for optimizing this compound concentrations, as both compounds share the same microtubule-stabilizing mechanism. Researchers should perform a dose-response experiment to determine the precise optimal concentration for their specific neuronal cell type and experimental goals.

CompoundConcentrationCell TypeIncubation TimeObserved EffectCitation
Paclitaxel3 nMHippocampal Neurons2 daysInduction of multiple axons.[1][2]
Paclitaxel3.5 nMPrimary VM CulturesNot specifiedMaintained viability of neurons while reducing astrocyte density.[3]
Paclitaxel10 nMDRG Neurons48 hoursNot cytotoxic.
Paclitaxel0.01 µMDRG Neurons24, 48, 72 hoursReduction in neurite length and increase in soma area.
Paclitaxel0.1 µMDRG Neurons24, 48, 72 hoursReduction in neurite length and increase in soma area.
Paclitaxel100 nMDRG Neurons48 hoursApproximately 40-50% neuronal death.
Paclitaxel1 µMDRG Neurons24, 48, 72 hoursReduction in neurite length and increase in soma area.
Paclitaxel10 µMDRG Neurons48 hoursApproximately 40-50% neuronal death.
This compound2 µMHeLa Cells1 hourLive-cell microtubule labeling.

Inference for this compound: Based on the paclitaxel data, an optimal working concentration of this compound for promoting microtubule stabilization and observing effects on neuronal morphology without significant cytotoxicity is likely in the low nanomolar to low micromolar range (1 nM - 1 µM) . For fluorescent labeling of microtubules, a concentration range of 100 nM to 2 µM can be tested. It is crucial to perform a dose-response curve to identify the ideal concentration for the specific application.

Experimental Protocols

Primary Neuronal Culture

This protocol describes the general procedure for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-A)

  • Enzyme solution (e.g., Papain or Trypsin)

  • Enzyme inhibitor solution

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine (or Poly-L-lysine) coated culture vessels (e.g., glass coverslips, multi-well plates)

  • Laminin

Procedure:

  • Prepare culture vessels by coating with Poly-D-lysine followed by laminin to promote neuronal attachment and growth.[4]

  • Euthanize pregnant rodent and dissect E18 embryos.

  • Isolate cortices or hippocampi in ice-cold dissection medium.

  • Mince the tissue and incubate in the enzyme solution at 37°C to dissociate the cells.

  • Stop the enzymatic reaction with the inhibitor solution.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at the desired density onto the coated culture vessels in plating medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform partial media changes every 2-3 days.

Preparation and Application of this compound

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Pre-warmed neuronal culture medium

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • On the day of the experiment, thaw the stock solution and prepare working solutions by diluting it in pre-warmed culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM).

  • Carefully remove a portion of the medium from the neuronal cultures and replace it with the medium containing this compound.

  • Incubate the cells for the desired period (e.g., 1-48 hours), depending on the experimental goal. For live imaging of microtubules, shorter incubation times (e.g., 30 minutes to 2 hours) are typically sufficient. For studying effects on neurite outgrowth or neuronal viability, longer incubation times (e.g., 24-48 hours) may be necessary.

Assessment of this compound Effects

Procedure:

  • After treatment with this compound, fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Mount the coverslips onto glass slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).[5]

Procedure:

  • After this compound treatment, assess cell viability using a commercially available assay kit (e.g., MTT, PrestoBlue, or Live/Dead viability/cytotoxicity kit) according to the manufacturer's instructions.

  • For the Live/Dead assay, incubate the cells with calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

  • Image the cells using a fluorescence microscope and quantify the percentage of live and dead cells.

Procedure:

  • Treat neurons with this compound for the desired time.

  • To assess microtubule stability, cells can be challenged with a microtubule-depolymerizing agent like nocodazole for a short period.

  • Fix the cells and perform immunofluorescence for α-tubulin or acetylated tubulin (a marker for stable microtubules).

  • Compare the microtubule integrity and intensity of acetylated tubulin staining in this compound-treated cells versus control cells. An increase in acetylated tubulin indicates microtubule stabilization.

Mandatory Visualization

Signaling Pathways

Signaling_Pathway_Microtubule_Stabilization cluster_extracellular Extracellular Signals Extracellular_Cues Extracellular Cues (e.g., BDNF, Laminin) PI3K PI3K Extracellular_Cues->PI3K activate Akt Akt PI3K->Akt activates GSK3b_active GSK3b_active Akt->GSK3b_active inhibits MAPs MAPs GSK3b_active->MAPs phosphorylates (destabilizes MTs) Microtubule_Stabilization Microtubule_Stabilization MAPs->Microtubule_Stabilization regulate LKB1 LKB1 SAD_Kinases SAD_Kinases LKB1->SAD_Kinases activates SAD_Kinases->MAPs phosphorylate (promote MT stability) Neuronal_Polarization Neuronal_Polarization Microtubule_Stabilization->Neuronal_Polarization Flutax1 Flutax1 Flutax1->Microtubule_Stabilization directly promotes

Caption: Signaling pathways regulating microtubule stability and neuronal polarization.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Primary Neuron Culture (e.g., Cortical, Hippocampal) Treatment Treat with this compound (Dose-response: 1 nM - 1 µM) Culture->Treatment Fixation Fixation (4% PFA) Treatment->Fixation Viability Cell Viability Assay (Live/Dead Staining) Treatment->Viability Immunostaining Immunofluorescence Staining (β-III tubulin, Acetylated Tubulin) Fixation->Immunostaining Imaging Fluorescence Microscopy Immunostaining->Imaging Viability->Imaging Quantification Image Analysis (Neurite length, Cell count) Imaging->Quantification

Caption: Experimental workflow for determining the optimal this compound concentration.

References

Application Notes and Protocols for Flutax 1 Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Flutax 1, a fluorescent taxoid derivative, for the direct visualization and analysis of microtubules in living cells. This document includes detailed protocols, quantitative data, and diagrams to facilitate the successful application of this compound in microtubule-related research.

Introduction

This compound is a fluorescent derivative of paclitaxel (Taxol) conjugated with fluorescein.[1][2] Like its parent compound, this compound binds to the β-tubulin subunit of microtubules, promoting and stabilizing their polymerization.[1][3] This property, combined with its intrinsic fluorescence, makes this compound a valuable tool for real-time imaging of the microtubule cytoskeleton in live cells without the need for genetic modification or antibody-based methods.[4][5] Its application is particularly relevant in cancer research, drug discovery, and studies of cytoskeletal dynamics.[3][6]

Mechanism of Action

This compound, as a taxoid derivative, stabilizes microtubules by binding to a site on the β-tubulin subunit within the microtubule lumen.[1][3] This binding promotes the assembly of tubulin dimers into microtubules and inhibits their depolymerization, effectively arresting microtubule dynamics.[3][7] This disruption of the natural microtubule assembly and disassembly cycle is crucial for various cellular processes, most notably mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] The fluorescein moiety of this compound allows for the direct visualization of this interaction and its effects on the microtubule network.

Flutax1_Mechanism cluster_cell Living Cell cluster_microtubule Microtubule Dynamics cluster_outcome Cellular Outcome Flutax1_ext This compound (extracellular) Flutax1_int This compound (intracellular) Flutax1_ext->Flutax1_int Cellular Uptake Cell_Membrane Cell Membrane Microtubule Polymerized Microtubule Flutax1_int->Microtubule Binds to β-tubulin Flutax1_int->Microtubule Stabilization & Inhibition of Depolymerization Tubulin_Dimers α-Tubulin β-Tubulin Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Dynamic_Instability_Arrest Arrest of Microtubule Dynamic Instability Microtubule->Dynamic_Instability_Arrest Mitotic_Arrest Mitotic Arrest (G2/M Phase) Dynamic_Instability_Arrest->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound action in a living cell.

Quantitative Data

The following tables summarize key quantitative parameters of this compound and related fluorescent taxoids.

Property Value Reference
Molecular Weight 1283.3 g/mol [5]
Formula C₇₁H₆₆N₂O₂₁[5]
Excitation Maxima (λex) 495 nm[5]
Emission Maxima (λem) 520 nm[5]
Binding Affinity (Ka) ~10⁷ M⁻¹[1][5]
Solubility Soluble to 100 mM in DMSO and ethanol[5]
Purity ≥95%[5]

Table 1: Physicochemical and Photophysical Properties of this compound

Cell Line This compound Concentration Incubation Time Temperature Reference
HeLa2 µM1 hour37°C[5]
PtK20.2 - 1 µM2-5 minutes (for cytoskeletons)Room Temperature[8]
PtK20.5 µM20 hours (for whole cells)Not Specified[8]
U93737 nM16 hoursNot Specified[8]
Neuro 2A1 µM2 hoursNot Specified[8]
Trypanosoma cruzi1 µM3 hoursNot Specified[8]

Table 2: Example Staining Conditions for this compound in Various Cell Types

Compound Target Dissociation Constant (Kd) / IC50 Cell Line/System Reference
Flutax-2 (L-Ala)β-tubulinKd = 14 nMCrosslinked microtubules[6]
PB-Gly-Taxol (1)β-tubulinKd = 34 ± 6 nMCrosslinked microtubules[3]
PB-β-Ala-Taxol (2)β-tubulinKd = 63 ± 8 nMCrosslinked microtubules[3]
PB-GABA-Taxol (3)β-tubulinKd = 265 ± 54 nMCrosslinked microtubules[3]
Flutax-2 (L-Ala)CytotoxicityIC50 = 800 nMA2780 cells (drug-sensitive)[3]
Flutax-2 (L-Ala)CytotoxicityIC50 > 20 µMA2780AD cells (drug-resistant)[3]
PB-Gly-Taxol (1)CytotoxicityIC50 = 60 nM (with verapamil)HeLa cells[3]

Table 3: Comparative Binding Affinities and Cytotoxicity of Fluorescent Taxoids

Experimental Protocols

This section provides a detailed step-by-step protocol for staining microtubules in live cells with this compound.

Materials
  • This compound (e.g., from Tocris Bioscience, R&D Systems)[1][5]

  • Dimethyl sulfoxide (DMSO) or Ethanol for stock solution preparation[5]

  • Live cells cultured on glass-bottom dishes or coverslips suitable for microscopy

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer[5]

  • Fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm)

Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or ethanol.[5]

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.[5]

Live-Cell Staining Protocol
  • Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

  • Prepare the this compound working solution by diluting the stock solution in pre-warmed (37°C) cell culture medium or imaging buffer (e.g., HBSS) to the final desired concentration (typically 0.1 - 2 µM).[5][8]

  • Remove the existing culture medium from the cells.

  • Gently add the this compound working solution to the cells.

  • Incubate the cells for the desired duration (e.g., 1 hour) at 37°C in a CO₂ incubator.[5] The optimal incubation time may vary depending on the cell type and experimental goals.

  • After incubation, wash the cells with fresh, pre-warmed imaging buffer to remove excess this compound.[5]

  • Add fresh imaging buffer to the cells for observation.

  • Image the stained microtubules using a fluorescence microscope.

Important Considerations:

  • Live Cells Only: this compound staining is generally not well-retained after cell fixation.[5] Therefore, this protocol is intended for live-cell imaging.

  • Photostability: this compound fluorescence can diminish rapidly upon exposure to light.[5] It is crucial to minimize light exposure to the sample before and during imaging. Use neutral density filters and the lowest possible excitation light intensity.

  • pH Sensitivity: The fluorescence of this compound is pH-sensitive.[1][5] Ensure that the imaging buffer is properly buffered to a physiological pH. For applications where pH fluctuations are a concern, Flutax 2, which is less pH-sensitive, may be a suitable alternative.[1]

  • Efflux Pumps: In some cell lines, particularly those with high expression of multidrug resistance transporters like P-glycoprotein, the cellular accumulation of this compound may be limited.[3] The use of efflux pump inhibitors, such as verapamil, may be necessary to enhance intracellular staining.[3][9]

Flutax1_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging cluster_considerations Key Considerations Stock_Solution Prepare this compound Stock (1-10 mM in DMSO/Ethanol) Working_Solution Prepare Working Solution (0.1-2 µM in warm medium) Stock_Solution->Working_Solution Cell_Culture Culture Cells on Imaging Dish Add_Flutax1 Add Working Solution to Live Cells Cell_Culture->Add_Flutax1 Working_Solution->Add_Flutax1 Incubate Incubate (e.g., 1 hr at 37°C) Add_Flutax1->Incubate Wash Wash with Warm Buffer Incubate->Wash Add_Buffer Add Fresh Imaging Buffer Wash->Add_Buffer Microscopy Image with Fluorescence Microscope (Ex/Em ~495/520 nm) Add_Buffer->Microscopy Live_Cell Live-Cell Only Microscopy->Live_Cell Photostability Minimize Light Exposure Microscopy->Photostability pH_Sensitivity Maintain Physiological pH Microscopy->pH_Sensitivity

Caption: Experimental workflow for this compound live-cell staining.

Troubleshooting

  • Weak or No Signal:

    • Increase the concentration of this compound or the incubation time.

    • Check the filter set on the microscope to ensure it is appropriate for fluorescein.

    • Consider the possibility of efflux pump activity and co-incubate with an inhibitor like verapamil.[3]

  • High Background:

    • Ensure a thorough wash step to remove unbound this compound.

    • Decrease the concentration of this compound.

    • Some off-target accumulation in organelles like the Golgi apparatus has been reported for similar fluorescent taxoids.[3]

  • Cell Death:

    • This compound is cytotoxic due to its mechanism of action.[1] Reduce the concentration or incubation time to minimize cytotoxic effects during the imaging period.

Conclusion

This compound is a powerful tool for the direct visualization of microtubules in living cells. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this compound to investigate microtubule dynamics, the effects of microtubule-targeting agents, and other related cellular processes.

References

Application Notes and Protocols for Imaging Mitotic Spindle Formation with Flutax-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutax-1 is a fluorescent derivative of paclitaxel (Taxol®), a potent anti-cancer drug that targets microtubules. By binding to the β-tubulin subunit of microtubules, Flutax-1, like its parent compound, stabilizes microtubules and disrupts their dynamic instability. This interference with microtubule dynamics leads to the formation of abnormal mitotic spindles, mitotic arrest, and ultimately, apoptosis. The inherent fluorescence of Flutax-1 (excitation/emission maxima ~495/520 nm) allows for the direct visualization of microtubule structures, particularly the mitotic spindle, in both live and fixed cells without the need for secondary detection methods like immunofluorescence. These application notes provide detailed protocols for utilizing Flutax-1 to image and analyze mitotic spindle formation and abnormalities.

Mechanism of Action

Flutax-1 functions as a microtubule-stabilizing agent. During mitosis, the dynamic nature of microtubules is crucial for the proper formation and function of the mitotic spindle. Flutax-1 binding to microtubules suppresses their dynamic instability, leading to several observable effects:

  • Formation of Aberrant Spindles: Cells treated with Flutax-1 often exhibit monopolar or multipolar spindles.[1]

  • Mitotic Arrest: The disruption of spindle function activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in mitosis.

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death.[1]

Data Presentation

The following tables summarize quantitative data on the effects of taxoids, such as paclitaxel and by extension Flutax-1, on mitotic spindle dynamics and cell viability.

Table 1: Effects of Paclitaxel on Mitotic Progression and Spindle Morphology

Cell LineConcentrationEffectReference
HeLa10 nMProlonged mitotic arrest (19 ± 6.0 h)[2]
RPE-1Not SpecifiedProfound mitotic arrest lasting several hours[2]
RPE-1Not Specified52% of mitotically arrested cells underwent mitotic slippage[2]
RPE-1Not Specified48% of mitotically arrested cells underwent mitotic cell death[2]
MDA-MB-231 (breast cancer)10 nMSignificant increase in multipolar spindles[2]
Cal51 (breast cancer)10 nMSignificant increase in multipolar spindles[2]
Patient Breast Tumors80 mg/m² (in vivo)Substantial increase in multipolar mitotic cells[2]
HeLa50 nMIC50 for inhibition of cell division[2]

Table 2: Photophysical Properties of Flutax-1

PropertyValueReference
Excitation Maximum (λex)~495 nm
Emission Maximum (λem)~520 nm
Binding Affinity (Ka)~ 10^7 M^-1

Experimental Protocols

Here we provide detailed protocols for live-cell imaging, fixed-cell analysis, and a general cytotoxicity assay using Flutax-1.

Protocol 1: Live-Cell Imaging of Mitotic Spindles with Flutax-1

This protocol allows for the real-time visualization of mitotic spindle dynamics in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Flutax-1

  • Hank's Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Live-cell imaging microscope equipped with appropriate fluorescence filters (e.g., FITC/GFP channel) and an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach the desired confluency for imaging.

  • Flutax-1 Staining:

    • Prepare a stock solution of Flutax-1 in DMSO.

    • Dilute the Flutax-1 stock solution in pre-warmed HBSS or imaging medium to a final concentration of 2 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the Flutax-1 staining solution to the cells.

  • Incubation: Incubate the cells for 1 hour at 37°C in a CO2 incubator.

  • Washing: After incubation, gently wash the cells twice with pre-warmed HBSS or imaging medium to remove unbound Flutax-1.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately transfer the dish to the live-cell imaging microscope.

    • Acquire images using the appropriate fluorescence channel.

    • Note: Flutax-1 fluorescence in live cells can diminish rapidly upon exposure to light. It is crucial to minimize light exposure to retain a good fluorescent signal. Use the lowest possible laser power and exposure times.

Protocol 2: Fixed-Cell Analysis of Mitotic Spindles with Flutax-1 and Comparison to Immunofluorescence

This protocol describes the staining of fixed cells with Flutax-1, which can be useful for high-resolution imaging and comparison with traditional immunofluorescence methods. Note that Flutax-1 staining is reportedly not well-retained after fixation, so this protocol is adapted from general microtubule staining procedures and may require optimization.

Materials:

  • Cells cultured on glass coverslips

  • Flutax-1

  • Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against α-tubulin (for immunofluorescence comparison)

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst stain for DNA

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Treatment:

    • Culture cells on glass coverslips.

    • Treat cells with the desired concentration of Flutax-1 for the appropriate duration to induce mitotic spindle abnormalities.

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with either -20°C methanol for 10 minutes or 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (if using paraformaldehyde fixation):

    • Wash cells three times with PBS.

    • Incubate with permeabilization buffer for 10 minutes.

  • Flutax-1 Staining (for direct visualization):

    • After fixation and permeabilization, incubate the cells with 2 µM Flutax-1 in PBS for 1 hour at room temperature.

    • Wash three times with PBS.

  • Immunofluorescence Staining (for comparison):

    • Blocking: Incubate fixed and permeabilized cells with blocking buffer for 1 hour at room temperature.

    • Primary Antibody: Incubate with a primary antibody against α-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Washing: Wash three times with PBS.

    • Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Washing: Wash three times with PBS in the dark.

  • Counterstaining and Mounting:

    • Incubate cells with DAPI or Hoechst stain for 5-10 minutes to visualize DNA.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for Flutax-1, the secondary antibody, and the DNA stain.

Protocol 3: Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of Flutax-1 on a cell population using a commercially available fluorescence-based cytotoxicity assay that measures the release of a dead-cell protease.

Materials:

  • Cells and complete culture medium

  • Flutax-1

  • 96-well opaque-walled assay plates

  • Cytotoxicity assay kit (e.g., CytoTox-Fluor™)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density appropriate for the cell line and the duration of the assay. Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Flutax-1 in culture medium.

    • Remove the medium from the wells and add the Flutax-1 dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. Typically, this involves adding a single reagent to each well.

    • Incubate the plate for the recommended time at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths as specified by the assay manufacturer.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis agent provided in the kit).

    • Plot the percentage of cytotoxicity against the Flutax-1 concentration to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by the disruption of microtubule dynamics by Flutax-1, leading to mitotic arrest.

Mitotic_Spindle_Checkpoint cluster_0 Normal Mitosis cluster_1 Effect of Flutax-1 Microtubule_Dynamics Dynamic Microtubules Bipolar_Spindle Bipolar Spindle Formation Microtubule_Dynamics->Bipolar_Spindle Chromosome_Alignment Correct Chromosome Alignment Bipolar_Spindle->Chromosome_Alignment SAC_Inactive Spindle Assembly Checkpoint (SAC) Inactive Chromosome_Alignment->SAC_Inactive Anaphase Anaphase Onset SAC_Inactive->Anaphase Flutax1 Flutax-1 Stabilized_MT Stabilized Microtubules Flutax1->Stabilized_MT stabilizes Aberrant_Spindle Aberrant Spindle (Monopolar/Multipolar) Stabilized_MT->Aberrant_Spindle Missegregation Chromosome Missegregation Aberrant_Spindle->Missegregation SAC_Active SAC Active Missegregation->SAC_Active activates Mitotic_Arrest Mitotic Arrest SAC_Active->Mitotic_Arrest induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Flutax-1 induced mitotic arrest pathway.

Experimental Workflow

The following diagram outlines the general experimental workflow for imaging mitotic spindles using Flutax-1.

Flutax1_Workflow cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Analysis Start Start Cell_Culture Culture Cells on Coverslips/Dishes Start->Cell_Culture Flutax1_Treatment Treat with Flutax-1 Cell_Culture->Flutax1_Treatment Live_Imaging Image with Live-Cell Microscope Flutax1_Treatment->Live_Imaging Fixation Fix and Permeabilize Flutax1_Treatment->Fixation Live_Analysis Analyze Spindle Dynamics Live_Imaging->Live_Analysis Staining Stain with Flutax-1 and/or Antibodies & DAPI Fixation->Staining Fixed_Imaging Image with Fluorescence Microscope Staining->Fixed_Imaging Fixed_Analysis Analyze Spindle Morphology Fixed_Imaging->Fixed_Analysis

Caption: Experimental workflow for Flutax-1 imaging.

References

Application Notes and Protocols for Flutax 1 in the Study of Microtubule-Associated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a fluorescent derivative of paclitaxel (Taxol), a potent microtubule-stabilizing agent. By being conjugated to a fluorescein molecule, this compound allows for the direct visualization and quantification of microtubule polymerization and dynamics. This makes it an invaluable tool for studying the interactions between microtubules and microtubule-associated proteins (MAPs), which are critical regulators of cytoskeletal structure and function. These application notes provide detailed protocols and data for utilizing this compound to investigate the effects of MAPs on microtubule biology.

Principle of Application

This compound binds to the β-tubulin subunit within the microtubule polymer, stabilizing it and enhancing its fluorescence.[1] This property can be exploited in several ways to study MAPs:

  • Direct Visualization: Changes in microtubule architecture, such as bundling or severing, induced by MAPs can be directly observed using fluorescence microscopy.

  • Microtubule Polymerization Assays: The effect of MAPs on the rate and extent of microtubule polymerization can be monitored by the increase in this compound fluorescence.

  • Binding Affinity and Kinetics: Competitive binding assays or Fluorescence Resonance Energy Transfer (FRET) can be employed to determine the binding affinity and kinetics of MAPs to microtubules. For instance, in a FRET assay, Flutax 2 (a this compound analog) bound to microtubules can serve as a donor for a fluorescently labeled MAP, allowing for the calculation of their interaction parameters.[2][3][4]

  • Screening for Modulators: High-throughput screening assays can be developed to identify small molecules that modulate the interaction between MAPs and microtubules by observing changes in this compound signal.

Data Presentation

The following tables summarize quantitative data from studies utilizing fluorescent taxoids to investigate the interaction of the well-characterized MAP, Tau, with microtubules.

Table 1: Binding Parameters of Tau Protein to Microtubules Determined by FRET Assay Using Flutax 2 [2][3][4]

ParameterValueConditions
Stoichiometric Dissociation Constant (Kd)1.0 ± 0.5 µMFlutax 2-stabilized microtubules and rhodamine-labeled Tau
Donor-to-Acceptor Distance (Flutax 2 to Tau-rhodamine)54 ± 1 ÅFRET measurements

Table 2: Kinetic Parameters of this compound Binding to Microtubules [5]

ParameterValueConditions
Association Rate Constant (k_on)6.10 ± 0.22 x 10^5 M⁻¹s⁻¹37°C
Affinity Constant (Ka)~10⁷ M⁻¹37°C

Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay

This protocol measures the effect of a MAP on the polymerization of tubulin into microtubules using this compound.

Materials:

  • Tubulin (≥99% pure)

  • This compound

  • MAP of interest

  • Polymerization Buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of tubulin in polymerization buffer on ice.

  • Prepare serial dilutions of the MAP of interest in polymerization buffer.

  • In a 96-well plate, add the MAP dilutions. Include a control with buffer only.

  • Add this compound to each well to a final concentration of 1-5 µM.

  • Initiate the polymerization by adding tubulin to each well to a final concentration of 10-20 µM.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~521 nm) every minute for 30-60 minutes.

  • Plot fluorescence intensity versus time to obtain polymerization curves. Analyze the initial rate of polymerization and the steady-state fluorescence to determine the effect of the MAP.

Protocol 2: Fluorescence Microscopy of MAP-Induced Microtubule Bundling

This protocol allows for the visualization of changes in microtubule organization in the presence of a MAP.

Materials:

  • Taxol-stabilized, this compound-labeled microtubules

  • MAP of interest

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare this compound-stabilized microtubules by incubating tubulin with GTP and this compound at 37°C for 30 minutes.

  • Add the MAP of interest to the pre-formed microtubules at various concentrations. Incubate for 15-30 minutes at room temperature.

  • Pipette a small volume of the mixture onto a microscope slide and cover with a coverslip.

  • Visualize the microtubules using a fluorescence microscope.

  • Capture images and analyze the degree of microtubule bundling or other morphological changes.

Protocol 3: FRET-Based Assay for MAP-Microtubule Binding

This protocol, adapted from a study using Flutax 2, can be used to determine the binding affinity of a fluorescently labeled MAP to microtubules.[2][3][4]

Materials:

  • Tubulin

  • This compound (Donor)

  • Fluorescently labeled MAP (e.g., with Rhodamine as Acceptor)

  • Polymerization Buffer

  • Fluorometer

Procedure:

  • Polymerize microtubules in the presence of a saturating concentration of this compound to create donor-labeled microtubules.

  • Purify the this compound-labeled microtubules by centrifugation to remove unbound this compound.

  • Resuspend the microtubules in polymerization buffer.

  • In a cuvette, add a fixed concentration of this compound-labeled microtubules.

  • Titrate increasing concentrations of the acceptor-labeled MAP into the cuvette.

  • After each addition, measure the fluorescence emission spectrum of the donor (this compound) upon excitation at its excitation wavelength.

  • A decrease in donor fluorescence and an increase in acceptor fluorescence will indicate FRET, and thus binding.

  • Calculate the FRET efficiency at each MAP concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Visualizations

Signaling Pathway

MAPK_MAP_Regulation receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates map MAP (e.g., Tau, MAP2) erk->map Phosphorylates (regulates binding) mt Microtubule map->mt Binds & Stabilizes assay This compound-based Assay Readout map->assay mt->assay

Caption: MAPK signaling cascade regulating MAP activity on microtubules.

Experimental Workflow: Microtubule Polymerization Assay

Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tubulin Tubulin Stock mix Mix Components in 96-well plate tubulin->mix map MAP Dilutions map->mix flutax This compound flutax->mix incubate Incubate at 37°C mix->incubate read Read Fluorescence incubate->read plot Plot Fluorescence vs. Time read->plot analyze Analyze Polymerization Rate & Extent plot->analyze

Caption: Workflow for the in vitro microtubule polymerization assay.

Logical Relationship: FRET-Based Binding Assay

FRET_Logic donor This compound (Donor) microtubule Microtubule donor->microtubule Binds to acceptor Labeled MAP (Acceptor) binding Binding acceptor->binding microtubule->binding fret FRET Occurs binding->fret Enables signal Measure Donor Quenching fret->signal Results in

Caption: Principle of the FRET assay for MAP-microtubule binding.

References

Preparing High-Concentration Stock Solutions of Flutax 1 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Flutax 1 is a green-fluorescent derivative of paclitaxel used for direct imaging of the microtubule cytoskeleton in living cells.[1][2] Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO, intended for researchers, scientists, and drug development professionals. Adherence to this protocol will ensure the accurate and effective use of this compound in various research applications.

Introduction

This compound is a vital tool in cell biology and cancer research, allowing for the real-time visualization of microtubule dynamics. It binds with high affinity to the taxol binding site on microtubules (Ka ~ 107M-1).[3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. DMSO is an excellent solvent for this compound, enabling the preparation of concentrated stocks that can be easily diluted to working concentrations in aqueous buffers or cell culture media. This application note outlines the essential information and a step-by-step guide for preparing this compound stock solutions.

Product Information and Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is crucial to always refer to the batch-specific molecular weight found on the product's vial or Certificate of Analysis when preparing stock solutions.[2]

PropertyValueSource(s)
Molecular Weight (M.Wt) 1283.3 g/mol (typical)[1]
Molecular Formula C71H66N2O21[1][2]
Purity ≥95% (HPLC)[1][2]
CAS Number 191930-58-2[1][2]
Appearance Powder[4]
Excitation Maximum (λex) ~495 nm[1]
Emission Maximum (λem) ~520 nm[1][3]
Solubility in DMSO Soluble to 100 mM (128.33 mg/mL)[1][2]
Solubility in Ethanol Soluble to 100 mM (128.33 mg/mL)[1][2]
Storage of Powder Store at -20°C, desiccated[1][2][4]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for a master stock, which can then be further diluted for working solutions.

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • This compound is a taxane derivative and should be handled with care. As a microtubule-stabilizing agent, it may have cytotoxic properties.

  • DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Always wear appropriate gloves and handle in a well-ventilated area or a chemical fume hood.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO before starting any work.

Step-by-Step Procedure
  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture onto the powder.

  • Weighing: Carefully weigh the desired amount of this compound powder using a precision balance. For example, to prepare 100 µL of a 10 mM stock solution, you would need 1.2833 mg of this compound (assuming a molecular weight of 1283.3 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.

  • Dissolution: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. For compounds that are difficult to dissolve, brief sonication in an ultrasonic bath or gentle warming to 37°C can aid in dissolution.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials. Store the aliquots at -20°C.[1][2] Some sources suggest that stock solutions can be stored for several months at this temperature.[4]

Workflow Diagram

Flutax1_Stock_Prep Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain this compound Powder and DMSO equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Vials check->aliquot Dissolved store Store at -20°C aliquot->store end End: Ready for Dilution store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Application Considerations

  • Working Dilutions: For cell-based assays, the DMSO stock solution should be diluted in an appropriate aqueous buffer or cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions. The final concentration of DMSO in the working solution should be kept low, typically below 0.5%, to minimize cytotoxicity.[5]

  • Live-Cell Imaging: this compound is used for labeling microtubules in live cells. A typical working concentration is around 2 µM, with an incubation time of 1 hour at 37°C.[1] It is important to note that this compound staining is not well-retained after cell fixation.[1]

  • Photostability: The fluorescent signal of this compound in live cells can diminish rapidly upon exposure to light. Therefore, it is crucial to minimize light exposure during imaging to preserve the signal.[1]

Stability and Storage

  • Powder: Unopened vials of this compound powder should be stored at -20°C and protected from light.

  • DMSO Stock Solution: When stored properly in tightly sealed vials at -20°C, the DMSO stock solution can be stable for several months.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Before use, it is recommended to let the vial warm to room temperature for at least an hour before opening.[4] While some studies have shown that compounds can be stable in DMSO/water mixtures for extended periods, using anhydrous DMSO is generally recommended for initial stock preparation.

Conclusion

The protocol described in this application note provides a reliable method for preparing concentrated stock solutions of this compound in DMSO. By following these guidelines, researchers can ensure the quality and consistency of their this compound solutions, leading to more accurate and reproducible results in studies of microtubule dynamics and related cellular processes. Always refer to the manufacturer's specific instructions and safety data for the particular batch of this compound being used.

References

Application Notes: Direct Imaging of the Microtubule Cytoskeleton with Flutax 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a fluorescent derivative of paclitaxel (Taxol), a well-established anti-cancer drug that stabilizes microtubules. By conjugating fluorescein to paclitaxel, this compound allows for the direct visualization of the microtubule cytoskeleton in living cells without the need for genetic modification or antibody staining.[1][2] This powerful tool provides a means to study microtubule dynamics, organization, and the effects of various stimuli or therapeutic agents on this essential cellular component.[3]

Mechanism of Action

Similar to its parent compound, paclitaxel, this compound binds to the β-tubulin subunit within the microtubule polymer.[4] This binding event stabilizes the microtubule, preventing its depolymerization and disrupting the dynamic instability crucial for various cellular processes, including cell division, migration, and intracellular transport.[4] The attached fluorescein moiety allows for the direct visualization of these stabilized microtubules using fluorescence microscopy.[1][5]

Applications in Research and Drug Development

  • Direct Visualization of Microtubules: this compound enables the rapid and efficient labeling of microtubules in a variety of cell types, providing high-quality images of the microtubule network.[6][7][8]

  • Studying Microtubule Dynamics: Researchers can use this compound to observe changes in microtubule organization and dynamics in response to different treatments or cellular states in live cells.

  • High-Throughput Screening: The straightforward labeling protocol makes this compound suitable for screening compound libraries for potential microtubule-targeting agents.

  • Understanding Drug Resistance: this compound can be used to investigate mechanisms of resistance to taxane-based drugs by observing differences in microtubule binding or efflux in sensitive versus resistant cell lines.[4]

Advantages of this compound

  • Direct Labeling: Eliminates the need for fixation, permeabilization, and antibody incubation steps associated with immunofluorescence.[9]

  • Live-Cell Imaging: Allows for the study of dynamic microtubule processes in their native cellular environment.[1]

  • High Affinity: this compound binds to microtubules with a high affinity (Ka ~ 10^7 M-1), ensuring specific and robust staining.[1][5]

Limitations

  • Photobleaching: The fluorescent signal of this compound can diminish rapidly upon exposure to light, requiring careful handling and imaging protocols to minimize phototoxicity and signal loss.[1]

  • Not Suitable for Fixed Cells: this compound staining is not retained after cell fixation.[1]

  • Potential for Cytotoxicity: As a taxol derivative, this compound can affect cell cycle progression and viability with prolonged exposure or at high concentrations.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 1283.3 g/mol
Excitation Maximum (λex) ~495 nm[1][5]
Emission Maximum (λem) ~520 nm[1][5]
Binding Affinity (Ka) ~10^7 M^-1[1][5]
Purity ≥95%[1]
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at -20°C

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubules in Adherent Cells (e.g., HeLa)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or appropriate cell culture medium

  • Live-cell imaging dish or chambered coverglass

  • HeLa cells (or other adherent cell line)

  • Fluorescence microscope with appropriate filters for FITC/GFP

Procedure:

  • Cell Preparation:

    • Plate cells on a live-cell imaging dish or chambered coverglass.

    • Allow cells to adhere and grow to the desired confluency (typically 50-70%).

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Dilute the this compound stock solution in pre-warmed (37°C) HBSS or cell culture medium to a final working concentration. A typical starting concentration is 2 µM.[1] The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 1 hour at 37°C in a CO2 incubator.[1]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells twice with pre-warmed HBSS or fresh culture medium to remove unbound this compound.[1]

  • Imaging:

    • Add fresh, pre-warmed HBSS or culture medium to the cells.

    • Immediately image the cells using a fluorescence microscope.

    • Crucially, minimize light exposure to the sample to prevent rapid photobleaching of the this compound signal. [1]

Protocol 2: Staining of Permeabilized Cells (Alternative Method)

While this compound is primarily for live cells, some studies have used it on very mildly permeabilized cells.[6][7]

Materials:

  • Microtubule-stabilizing buffer (e.g., PEMP: 100mM PIPES pH 6.8, 1mM EGTA, 2mM MgCl2, and 4% PEG 8000)

  • 0.5% Triton X-100 in PEMP buffer

  • This compound staining solution (as prepared above)

Procedure:

  • Cell Preparation:

    • Grow cells on coverslips.

  • Permeabilization:

    • Wash cells briefly with microtubule-stabilizing buffer at room temperature.

    • Permeabilize the cells for 90 seconds with 0.5% Triton X-100 in PEMP buffer.[10]

    • Wash the cells four times with PEMP buffer.

  • Staining:

    • Incubate the permeabilized cells with the this compound staining solution for a designated time (e.g., 5-20 minutes).

  • Mounting and Imaging:

    • Mount the coverslips and image immediately.

Visualizations

Experimental_Workflow_Flutax1 cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging start Seed cells in imaging dish growth Culture cells to desired confluency start->growth prep_stain Prepare this compound working solution growth->prep_stain Ready for staining add_stain Incubate cells with this compound prep_stain->add_stain wash Wash to remove unbound this compound add_stain->wash image Image with fluorescence microscope wash->image end Data Analysis image->end

Caption: Experimental workflow for direct imaging of microtubules using this compound.

Flutax1_Mechanism cluster_cell Living Cell Flutax1 This compound Microtubule Microtubule (α/β-tubulin heterodimers) Flutax1->Microtubule Binds to β-tubulin Stabilized_MT Stabilized Microtubule (Polymerization favored) Microtubule->Stabilized_MT Stabilization Disrupted_Dynamics Disruption of Microtubule Dynamics Stabilized_MT->Disrupted_Dynamics Cellular_Effects Cell Cycle Arrest Inhibition of Mitosis Disrupted_Dynamics->Cellular_Effects

Caption: Mechanism of action of this compound in living cells.

References

Troubleshooting & Optimization

how to reduce Flutax 1 photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flutax-1, your resource for troubleshooting and optimizing your live-cell imaging experiments. This guide provides practical solutions to common issues, with a focus on mitigating photobleaching to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Flutax-1 and what is it used for?

Flutax-1 is a green-fluorescent taxol derivative used for labeling and visualizing microtubules in living cells.[1][2] It binds with high affinity to the microtubule cytoskeleton, allowing for direct imaging via fluorescence microscopy.[1][2] Its excitation and emission maxima are approximately 495 nm and 520 nm, respectively.[1][2]

Q2: My Flutax-1 signal is fading very quickly during imaging. What is happening?

This phenomenon is called photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3][4] Flutax-1 staining in live cells is known to diminish very rapidly when exposed to light.[1] This occurs because the high-intensity light used for imaging can cause the fluorophore to react with surrounding molecules, particularly oxygen, rendering it unable to fluoresce.[3][5]

Q3: How can I minimize Flutax-1 photobleaching?

There are several strategies to reduce photobleaching, which can be broadly categorized into optimizing imaging parameters, using chemical antifade agents, and choosing the right imaging system.[6][7][8] A combination of these approaches is often the most effective.

Q4: Are there more photostable alternatives to Flutax-1?

Yes, Flutax-2 is a derivative of Flutax-1 that is designed to be more photostable.[9][10] While it also experiences photobleaching, it can provide a more robust signal for longer imaging periods.[9]

Troubleshooting Guide: Reducing Flutax-1 Photobleaching

Issue 1: Rapid Signal Loss During Time-Lapse Imaging

Potential Cause: Excessive exposure to high-intensity excitation light. The rate of photobleaching is directly related to the intensity and duration of light exposure.[8]

Solutions:

  • Reduce Laser Power/Light Intensity: Use the lowest possible excitation power that provides a sufficient signal-to-noise ratio.[6][11] Neutral density filters can be used to attenuate the light source.[6][8]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.[11][12]

  • Decrease Imaging Frequency: Only capture images as often as is necessary to answer your biological question.[6] Avoid unnecessarily frequent exposures in a time-lapse series.

  • Use Transmitted Light for Focusing: Locate the region of interest and focus using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence to capture the image.[7][13]

  • Implement Smart Illumination: Utilize microscope features that limit illumination to only the area being imaged and only during the acquisition time.[14]

Issue 2: Poor Signal-to-Noise Ratio Without Increasing Light Intensity

Potential Cause: Suboptimal detector settings or inefficient light collection.

Solutions:

  • Increase Camera Gain/EM Gain: For very weak signals, increasing the camera gain can amplify the signal without increasing the excitation light. Be mindful that this can also amplify noise.

  • Use Binning: Binning combines pixels into larger "super-pixels," which increases sensitivity and signal-to-noise ratio, allowing for shorter exposure times.[11]

  • Choose a High Quantum Efficiency (QE) Detector: A camera with high QE will be more efficient at converting photons into an electrical signal, improving sensitivity.[12]

Issue 3: Phototoxicity Affecting Cell Health and Microtubule Dynamics

Potential Cause: The same processes that cause photobleaching, particularly the generation of reactive oxygen species (ROS), can also be toxic to cells.[14]

Solutions:

  • Employ Anti-Bleaching Reagents: Use live-cell compatible antifade reagents that scavenge ROS.

  • Use Longer Wavelengths if Possible: While Flutax-1 is a green-emitting dye, for multi-color experiments, prioritize longer wavelength fluorophores (red, far-red) as they are generally less phototoxic.[15]

  • Minimize Overall Light Dose: The total number of photons delivered to the sample determines the extent of phototoxicity.[15] Therefore, all strategies to reduce photobleaching also help to reduce phototoxicity.

Data Presentation: Strategies to Minimize Photobleaching

Table 1: Optimizing Imaging Parameters

ParameterRecommendationExpected Outcome
Excitation Light Intensity Use the lowest possible intensity that provides an adequate signal.[6][8][11]Slower rate of photobleaching, allowing for longer imaging sessions.[8]
Camera Exposure Time Decrease the camera exposure time to the minimum required for a sufficient signal.[11]Reduced total light dose on the sample per image.
Imaging Interval Increase the time between acquisitions in a time-lapse experiment.[6]Less cumulative photobleaching over the course of the experiment.
Illumination Area Restrict illumination to the region of interest being captured.Reduced photobleaching in areas outside the immediate field of view.
Focusing Use transmitted light to find and focus on the sample before imaging with fluorescence.[7][13]Prevents unnecessary photobleaching of the target area before data acquisition.
Shuttering Use the microscope shutter to block the light path when not acquiring images.Prevents unnecessary photobleaching between time points.

Table 2: Common Anti-Bleaching Agents for Live-Cell Imaging

AgentMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages
Trolox Antioxidant (Vitamin E analog), scavenges reactive oxygen species (ROS).[6][16]0.1 - 1 mM[16]Cell-permeable, low cytotoxicity in many cell lines.[6][16]Optimal concentration can be cell-type dependent.[17]
Ascorbic Acid (Vitamin C) Antioxidant, reduces ROS.[5][7][18]~500 µM[5][7]Effective at reducing phototoxicity, readily available.[5][7][18]Can be cytotoxic at higher concentrations (>1 mM).[5][7]
Oxyrase/OxyFluor™ Enzymatically removes dissolved oxygen from the imaging medium.[6][17]Per manufacturer's instructions.Very effective at reducing oxygen-mediated photobleaching, minimal effect on cell viability.[6][17]Can be more expensive than simple chemical antioxidants.
n-Propyl gallate (NPG) Antioxidant, scavenges ROS.[1]VariesNontoxic and can be used with live cells.[1]May have anti-apoptotic properties, which could affect experimental results.[1]

Experimental Protocols

Protocol 1: General Live-Cell Imaging of Flutax-1 with Reduced Photobleaching
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Flutax-1 Staining:

    • Prepare a stock solution of Flutax-1 in DMSO (e.g., 1 mM).

    • Dilute the Flutax-1 stock solution in pre-warmed cell culture medium or a suitable imaging buffer (e.g., HBSS) to a final working concentration (typically 0.1 - 2 µM).

    • Replace the culture medium with the Flutax-1 containing medium and incubate for 30-60 minutes at 37°C.

    • Gently wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound Flutax-1.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • If using an environmental chamber, ensure it is pre-heated to 37°C and equilibrated with 5% CO₂.

    • Select the appropriate filter set for Flutax-1 (e.g., a FITC or GFP filter set).

  • Image Acquisition:

    • Place the sample on the microscope stage.

    • Using transmitted light (e.g., DIC), locate a field of view of interest.

    • Set the initial excitation light intensity to a low level.

    • Switch to fluorescence and adjust the exposure time to obtain a good signal.

    • Minimize the excitation light intensity and exposure time to the lowest levels that provide acceptable image quality.

    • Acquire single images or time-lapse series as required by the experimental design.

    • Ensure the shutter is closed when not actively acquiring images.

Protocol 2: Using Trolox to Reduce Flutax-1 Photobleaching
  • Prepare Trolox Stock Solution: Prepare a 100 mM Trolox stock solution in ethanol.[16]

  • Cell Staining: Follow steps 1 and 2 from Protocol 1.

  • Prepare Imaging Medium with Trolox: During the final wash step, replace the wash buffer with pre-warmed imaging medium containing Trolox at a final concentration of 0.1-1 mM.[16] The optimal concentration should be determined empirically for your cell type.

  • Incubation: Incubate the cells with the Trolox-containing medium for at least 15 minutes before imaging.

  • Image Acquisition: Proceed with image acquisition as described in steps 3 and 4 of Protocol 1.

Visualizations

Photobleaching_Mechanism Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited Singlet State) Fluorophore_Ground->Fluorophore_Excited Excitation Light (hν) Fluorophore_Excited->Fluorophore_Ground Fluorescence Emission Fluorophore_Triplet Fluorophore (Excited Triplet State) Fluorophore_Excited->Fluorophore_Triplet Intersystem Crossing Photobleached Photobleached Fluorophore (Non-fluorescent) Fluorophore_Triplet->Photobleached Irreversible Chemical Reaction ROS Reactive Oxygen Species (ROS) Fluorophore_Triplet->ROS Chemical Reaction Oxygen Molecular Oxygen (O2) Fluorophore_Triplet->Oxygen Energy Transfer ROS->Photobleached Oxidation Oxygen->ROS

Caption: The photobleaching process of a fluorophore.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Culture 1. Plate Cells Staining 2. Stain with Flutax-1 Cell_Culture->Staining Wash 3. Wash to Remove Unbound Dye Staining->Wash Antifade 4. Add Antifade Reagent (Optional) Wash->Antifade Microscope_Setup 5. Microscope Setup (Low Light) Antifade->Microscope_Setup Focus 6. Focus with Transmitted Light Microscope_Setup->Focus Acquire 7. Acquire Image (Minimal Exposure) Focus->Acquire Image_Analysis 8. Analyze Data Acquire->Image_Analysis

Caption: Workflow for minimizing Flutax-1 photobleaching.

References

Technical Support Center: Flutax-1 Staining for Microtubule Visualization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Flutax-1 staining, particularly after cell fixation. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is Flutax-1 and how does it work?

Flutax-1 is a fluorescent taxoid, a derivative of paclitaxel conjugated to a fluorescein fluorophore. It is used for the direct visualization of microtubules in cells. Like its parent compound, paclitaxel, Flutax-1 binds to the β-tubulin subunit of microtubules, stabilizing them and promoting their assembly. The attached fluorescein allows for the direct imaging of the microtubule cytoskeleton using fluorescence microscopy without the need for antibodies. Flutax-1 binds to microtubules with high affinity (Ka ~ 107 M-1)[1].

Q2: Can I use Flutax-1 on fixed cells?

Staining with Flutax-1 is most commonly performed on live cells or cells with "mildly fixed" cytoskeletons[2][3]. Some reports suggest that Flutax-1 staining is not well-retained after fixation due to photobleaching and potential alteration of the binding site[1]. However, specific fixation protocols, such as those using glutaraldehyde, have been shown to preserve the interaction between taxanes and tubulin[4].

Q3: What is the optimal concentration of Flutax-1 for staining?

The optimal concentration of Flutax-1 can vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the lowest effective concentration that provides a good signal-to-noise ratio while minimizing potential toxic effects. Published protocols have used concentrations ranging from nanomolar to micromolar, with common starting points being between 0.5 µM and 2 µM for live or mildly fixed cells[5].

Q4: My Flutax-1 signal is weak or absent after fixation. What could be the cause?

Weak or no signal after fixation is a common issue with Flutax-1. Several factors can contribute to this problem:

  • Inappropriate Fixation Method: Standard paraformaldehyde (PFA) or methanol fixation may alter the tubulin structure, preventing Flutax-1 from binding effectively.

  • Photobleaching: Flutax-1 contains fluorescein, which is susceptible to photobleaching, especially under prolonged or intense light exposure[][7][8].

  • Probe Concentration Too Low: The concentration of Flutax-1 may be insufficient for adequate labeling.

  • Cell Permeabilization Issues: If staining fixed cells, incomplete permeabilization can prevent the probe from reaching the microtubules.

Q5: I'm observing high background fluorescence with my Flutax-1 staining. How can I reduce it?

High background can obscure the specific microtubule staining. Potential causes and solutions include:

  • Excess Probe Concentration: Using too high a concentration of Flutax-1 can lead to non-specific binding and high background.

  • Insufficient Washing: Inadequate washing after staining can leave unbound probe in the sample.

  • Autofluorescence: Some cells have endogenous molecules that fluoresce, contributing to background signal. This is often more pronounced in the green channel where fluorescein emits[9][10].

  • Fixative-Induced Autofluorescence: Certain fixatives, like glutaraldehyde, can increase autofluorescence[11].

Troubleshooting Guide

Problem 1: Weak or No Fluorescent Signal
Potential Cause Recommended Solution
Incompatible Fixation Method Use a fixation method known to preserve taxane binding, such as glutaraldehyde fixation followed by sodium borohydride quenching. Avoid harsh methanol fixation which can disrupt microtubule structure. "Mild" fixation with low concentrations of PFA may also be tested.
Photobleaching Minimize light exposure during all steps of the experiment. Use an antifade mounting medium. Acquire images using the lowest possible laser power and exposure time.
Suboptimal Probe Concentration Perform a concentration titration to find the optimal Flutax-1 concentration for your cell type (start in the range of 0.5 - 2 µM).
Inefficient Permeabilization If staining after fixation, ensure complete permeabilization using a suitable detergent like Triton X-100 (e.g., 0.1-0.5% in PBS for 10-15 minutes).
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for fluorescein (Excitation max ~495 nm, Emission max ~520 nm)[1].
Problem 2: High Background Fluorescence
Potential Cause Recommended Solution
Flutax-1 Concentration Too High Reduce the concentration of Flutax-1 used for staining. Perform a titration to find the optimal balance between signal and background.
Insufficient Washing Increase the number and duration of wash steps after Flutax-1 incubation to remove unbound probe.
Cellular Autofluorescence Image an unstained, fixed sample to assess the level of autofluorescence. If significant, consider using a probe with a red-shifted fluorophore if possible, as autofluorescence is often lower at longer wavelengths.
Fixative-Induced Autofluorescence If using glutaraldehyde, ensure a thorough quenching step with sodium borohydride (e.g., 0.1% in PBS, 3 x 5 minutes) to reduce aldehyde-induced autofluorescence[11].

Experimental Protocols

Protocol 1: Glutaraldehyde Fixation for Flutax-1 Staining

This protocol is adapted from methods known to preserve taxane-tubulin interactions[4][12].

  • Cell Culture: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).

  • Permeabilization (Optional, for pre-staining): To stain before fixation, permeabilize cells with a microtubule-stabilizing buffer (e.g., PEMP: 100 mM PIPES, 1 mM EGTA, 2 mM MgCl₂, 4% PEG 8000) containing 0.5% Triton X-100 for 90 seconds[5].

  • Fixation: Fix the cells with 0.2% glutaraldehyde in a microtubule-stabilizing buffer (e.g., PEM: PEMP without PEG) for 15 minutes at room temperature[12].

  • Quenching: Wash the cells three times with PBS. To reduce autofluorescence from glutaraldehyde, incubate the cells with a freshly prepared solution of 0.1% sodium borohydride in PBS for 5-10 minutes at room temperature. Repeat this step two more times.

  • Washing: Wash the cells thoroughly with PBS (3 x 5 minutes).

  • Staining: Incubate the fixed and quenched cells with Flutax-1 at the desired concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS with 1% BSA) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound Flutax-1.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filters for fluorescein. Minimize light exposure to prevent photobleaching.

Visualizations

experimental_workflow Flutax-1 Staining Workflow with Glutaraldehyde Fixation cluster_prep Cell Preparation cluster_fix Fixation & Quenching cluster_stain Staining & Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 0.2% Glutaraldehyde wash1->fixation quenching 4. Quench with Sodium Borohydride fixation->quenching wash2 5. Wash with PBS quenching->wash2 staining 6. Incubate with Flutax-1 wash2->staining wash3 7. Wash with PBS staining->wash3 mounting 8. Mount with antifade medium wash3->mounting imaging 9. Image with fluorescence microscope mounting->imaging

Caption: A flowchart of the recommended experimental workflow for Flutax-1 staining of microtubules in fixed cells.

Caption: A decision tree to troubleshoot weak or absent Flutax-1 staining signals after cell fixation.

References

Technical Support Center: Troubleshooting Poor Flutax-1 Staining in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with Flutax-1 staining in live cells.

Frequently Asked Questions (FAQs)

Q1: Why is my Flutax-1 signal weak or completely absent?

There are several potential reasons for weak or no staining. A common issue is the rapid photobleaching of Flutax-1, which is known to be sensitive to light exposure.[1] Ensure you are minimizing the cells' exposure to excitation light. Another possibility is that the concentration of Flutax-1 is too low. You may need to perform a titration to determine the optimal concentration for your specific cell type. Additionally, some cell lines may have active efflux pumps that remove the dye from the cytoplasm.[2][3]

Q2: My cells appear unhealthy or show signs of toxicity after incubation with Flutax-1. What can I do?

Cell toxicity can be a concern with any live-cell imaging agent.[2][4] The concentration of Flutax-1 might be too high, or the incubation time may be too long. It is recommended to perform a dose-response and time-course experiment to find the optimal conditions that provide good staining without compromising cell health.[2] Also, ensure that the solvent used to dissolve Flutax-1 (e.g., DMSO) is at a final concentration that is non-toxic to your cells.

Q3: The Flutax-1 staining in my cells is uneven or patchy. How can I achieve more uniform staining?

Uneven staining can result from several factors. Ensure that your cells are in a single-cell suspension and not clumped during the staining procedure, as this can prevent uniform access of the dye to all cells.[2] Inadequate mixing of the Flutax-1 solution with the cell suspension can also lead to patchy staining.[5] Additionally, the health and physiological state of the cells can influence dye uptake; ensure you are using a healthy, sub-confluent cell culture.

Q4: I am experiencing high background fluorescence. What are the likely causes and solutions?

High background can be caused by an excessive concentration of Flutax-1 or insufficient washing steps after incubation.[5] While gentle washing is recommended to avoid stripping the dye from the cells, it is crucial for reducing background noise.[2] Using a pre-warmed, serum-free medium for washing can be beneficial.[2] Some fluorescent probes are also known to accumulate in organelles like the Golgi apparatus, which could contribute to off-target background signal.[6]

Q5: Can I fix my cells after staining with Flutax-1?

Flutax-1 staining is generally not well-retained after fixation.[1] Therefore, it is recommended to perform imaging on live cells. If fixation is required for your experimental workflow, you may need to consider alternative microtubule probes that are compatible with fixation protocols.

Troubleshooting Guide

ProblemPossible CauseRecommendation
Weak or No Signal Photobleaching Minimize light exposure. Use neutral density filters and acquire images with the shortest possible exposure time.[1]
Suboptimal Dye Concentration Perform a concentration titration (e.g., 0.5 µM to 5 µM) to find the optimal concentration for your cell line. A concentration of 2 µM has been used for HeLa cells.
Efflux Pump Activity Some cell lines express ATP-binding cassette (ABC) transporters that can pump out fluorescent dyes.[2][3] Consider pre-incubating cells with an efflux pump inhibitor like verapamil, although its effectiveness can vary.[4][6]
Incorrect Filter Sets Ensure the excitation and emission filters on your microscope are appropriate for Flutax-1 (Excitation max ~495 nm, Emission max ~520 nm).[7]
High Background Excessive Dye Concentration Reduce the concentration of Flutax-1 used for staining.[5]
Inadequate Washing Perform gentle wash steps with pre-warmed, serum-free medium to remove unbound dye.[2]
Cell Toxicity/Altered Morphology High Dye Concentration Lower the Flutax-1 concentration.[2][4]
Prolonged Incubation Reduce the incubation time.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not harmful to the cells.
Uneven Staining Cell Clumping Ensure a single-cell suspension during staining.[2]
Inadequate Mixing Gently but thoroughly mix the dye with the cell suspension.[5]
Poor Cell Health Use healthy, sub-confluent cells for your experiments.

Experimental Protocols

Detailed Protocol for Live-Cell Staining with Flutax-1

This protocol provides a general guideline for staining live cells with Flutax-1. Optimization may be required for different cell lines and experimental conditions.

Reagents and Materials:

  • Flutax-1

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., HBSS or phenol red-free medium)

  • Healthy, sub-confluent cells cultured on a suitable imaging dish or plate

Procedure:

  • Prepare a Flutax-1 Stock Solution:

    • Dissolve Flutax-1 in anhydrous DMSO to prepare a stock solution (e.g., 1 mM).

    • Store the stock solution at -20°C, protected from light and moisture.

  • Prepare the Staining Solution:

    • On the day of the experiment, dilute the Flutax-1 stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final concentration. A starting concentration of 2 µM is recommended for HeLa cells. It is advisable to test a range of concentrations to determine the optimal one for your specific cell type.

  • Cell Preparation and Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with the pre-warmed live-cell imaging medium.

    • Add the staining solution to the cells and ensure they are completely covered.

    • Incubate the cells for 1 hour at 37°C, protected from light.

  • Washing:

    • After incubation, remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set).

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times.[8][9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining prep_stock Prepare Flutax-1 Stock Solution (DMSO) prep_working Prepare Working Solution (in warm medium) prep_stock->prep_working stain Incubate Cells with Flutax-1 (e.g., 1 hr, 37°C) prep_working->stain prep_cells Prepare Live Cells (wash once) prep_cells->stain wash Wash Cells Gently (2-3 times) stain->wash image Live-Cell Imaging wash->image

Flutax-1 Live-Cell Staining Workflow

troubleshooting_workflow cluster_weak_signal Weak/No Signal Troubleshooting cluster_high_background High Background Troubleshooting cluster_toxicity Toxicity Troubleshooting start Poor Flutax-1 Staining q_signal Is the signal weak or absent? start->q_signal a_increase_conc Increase Flutax-1 concentration q_signal->a_increase_conc Yes q_background Is the background high? q_signal->q_background No a_check_filters Check microscope filter sets a_increase_conc->a_check_filters a_minimize_light Minimize light exposure (photobleaching) a_check_filters->a_minimize_light a_efflux_inhibitor Consider efflux pump inhibitors a_minimize_light->a_efflux_inhibitor a_efflux_inhibitor->q_background a_decrease_conc Decrease Flutax-1 concentration q_background->a_decrease_conc Yes q_toxicity Are cells showing toxicity? q_background->q_toxicity No a_optimize_wash Optimize wash steps (gentle, thorough) a_decrease_conc->a_optimize_wash a_optimize_wash->q_toxicity a_reduce_conc_time Reduce concentration and/or incubation time q_toxicity->a_reduce_conc_time Yes end Optimal Staining q_toxicity->end No a_check_solvent Check final solvent concentration a_reduce_conc_time->a_check_solvent a_check_solvent->end

Troubleshooting Decision Tree for Flutax-1 Staining

References

Technical Support Center: Preventing Flutax 1 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flutax 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a green-fluorescent derivative of the anti-cancer drug paclitaxel.[1] It is primarily used to label and visualize microtubules in living cells for fluorescence microscopy applications.[1][2] Its fluorescence is sensitive to pH.[2]

Q2: What are the solubility characteristics of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM in both solvents.[2] However, it has poor solubility in aqueous solutions like cell culture media.[3][4]

Q3: Why does this compound precipitate when I add it to my cell culture medium?

A3: Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound that are initially dissolved in an organic solvent like DMSO.[3] When the concentrated DMSO stock is diluted into the aqueous environment of the culture medium, the this compound can no longer stay dissolved and forms a precipitate.[3]

Q4: What is the recommended final concentration of DMSO in the culture medium?

A4: To minimize both precipitation and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with 0.1% being a commonly recommended upper limit.[4]

Q5: Can serum in the culture medium affect this compound solubility?

A5: Serum proteins, such as albumin, can bind to hydrophobic drugs like paclitaxel.[5] This binding can sometimes help to increase the solubility of the drug in the culture medium.[5][6] Formulations of paclitaxel bound to albumin have been developed to improve solubility.[6][7]

Q6: How long is this compound stable in culture medium at 37°C?

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptom: A visible precipitate or cloudiness appears in the culture medium immediately after adding the this compound stock solution.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Typical imaging concentrations for this compound range from the low nanomolar to low micromolar range.[1][8]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[3]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[8] Add the stock solution dropwise while gently swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your working solution.[8]
High DMSO Concentration The final concentration of DMSO is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute stock solution in DMSO.
Issue 2: Delayed Precipitation in the Incubator

Symptom: The culture medium appears clear initially, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may degrade or aggregate over time at 37°C in the aqueous environment of the culture medium.For long-term experiments, consider refreshing the culture medium with freshly prepared this compound solution every 24-48 hours.
pH Shift in Media The fluorescence of this compound is pH-sensitive, and changes in media pH due to cell metabolism could potentially affect its stability and solubility.[2]Ensure your culture is well-buffered and that the incubator's CO2 levels are properly maintained to stabilize the media pH.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.If precipitation persists, consider trying a different basal media formulation.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Dissolution: Dissolve the lyophilized this compound powder in high-quality, anhydrous DMSO to a final concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Protection from Light: Store the aliquots at -20°C, protected from light.[9]

Protocol 2: Preparation of this compound Working Solution and Cell Staining

This protocol is adapted from a method for staining HeLa cells.[1]

  • Pre-warm Media: Pre-warm the desired culture medium (e.g., DMEM/F-12) or buffer (e.g., HBSS) to 37°C.[8]

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (Recommended):

    • Perform an intermediate dilution of the stock solution in a small volume of pre-warmed media. For example, dilute the 1 mM stock 1:100 in media to create a 10 µM intermediate solution.

    • Further dilute the intermediate solution to the final desired working concentration (e.g., 2 µM) in the final volume of pre-warmed media.

  • Direct Dilution (Use with Caution):

    • If performing a direct dilution, add the DMSO stock solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even dispersion.

    • Ensure the final DMSO concentration remains below 0.5%.

  • Immediate Use: Use the freshly prepared working solution immediately to stain your cells.

  • Cell Staining:

    • Grow cells to the desired confluency on coverslips or in an imaging dish.

    • Aspirate the existing culture medium.

    • Add the pre-warmed this compound working solution to the cells.

    • Incubate for the desired time (e.g., 1 hour) at 37°C in a humidified incubator.[1]

  • Washing: After incubation, wash the cells with fresh, pre-warmed medium or buffer to remove any unbound this compound.[1]

  • Imaging: Proceed with live-cell imaging. Be aware that the fluorescent signal of this compound in live cells can diminish rapidly upon exposure to light.[1]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Serial Dilution) stock_powder This compound Powder dissolve Dissolve to 1-10 mM stock_powder->dissolve stock_dmso Anhydrous DMSO stock_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C, protected from light aliquot->store thaw_stock Thaw Stock Solution store->thaw_stock Begin Experiment intermediate_dilution Intermediate Dilution (e.g., 1:100) thaw_stock->intermediate_dilution prewarm_media Pre-warm Culture Medium (37°C) prewarm_media->intermediate_dilution final_dilution Final Dilution to Working Concentration prewarm_media->final_dilution intermediate_dilution->final_dilution use_immediately Use Immediately final_dilution->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed in Culture Medium check_conc Is final concentration too high? start->check_conc Immediate check_stability Is incubation time > 24h? start->check_stability Delayed check_dilution Was dilution too rapid? check_conc->check_dilution No solution1 Decrease final concentration check_conc->solution1 Yes check_temp Was media cold? check_dilution->check_temp No solution2 Use serial dilution & gentle mixing check_dilution->solution2 Yes check_dmso Is final DMSO % > 0.5%? check_temp->check_dmso No solution3 Use pre-warmed media check_temp->solution3 Yes solution4 Lower final DMSO concentration check_dmso->solution4 Yes check_ph Is media pH stable? check_stability->check_ph No solution5 Refresh media periodically check_stability->solution5 Yes check_evaporation Is there media evaporation? check_ph->check_evaporation Yes solution6 Ensure proper CO2 & buffering check_ph->solution6 No solution7 Ensure proper humidification check_evaporation->solution7 Yes

Caption: Troubleshooting guide for this compound precipitation.

References

Flutax 1 Photostability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flutax 1, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate photostability issues and achieve optimal results in your live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is photostability a concern?

This compound is a green-fluorescent derivative of taxol used for labeling and visualizing microtubules in living cells.[1] It binds with high affinity to microtubules, enabling direct imaging of the microtubule cytoskeleton.[1] However, a significant challenge with this compound is its rapid photobleaching, meaning the fluorescent signal diminishes quickly upon exposure to excitation light.[1] This can limit the duration of imaging experiments and affect the quality of the collected data. This compound is derived from fluorescein, a dye known for its susceptibility to photobleaching.[2][][4][5]

Q2: What causes the rapid photobleaching of this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore.[6][7] For this compound, this process is primarily driven by:

  • High-intensity excitation light: Intense light sources accelerate the rate at which the fluorophore is destroyed.[8]

  • Prolonged exposure: Continuous illumination, even at lower intensities, leads to cumulative damage and signal loss.[8]

  • Presence of reactive oxygen species (ROS): The interaction between the excited this compound molecule and molecular oxygen can generate ROS, which chemically alters the fluorophore, rendering it non-fluorescent.

Q3: How can I improve the photostability of this compound in my experiments?

Several strategies can be employed to enhance the photostability of this compound:

  • Use of Antifade Reagents: Incorporating commercial or homemade antifade reagents into your imaging medium is a highly effective approach.[9][10] These reagents typically contain antioxidants and triplet state quenchers that protect the fluorophore from photochemical damage.[11][12][13][14][15]

  • Optimization of Imaging Parameters: Reducing the intensity of the excitation light and minimizing the exposure time can significantly decrease the rate of photobleaching.[6]

  • Consideration of Alternatives: For long-term imaging, a more photostable alternative, Flutax 2, is available.

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical cocktails that reduce photobleaching. They work through two primary mechanisms:

  • Antioxidants: Compounds like ascorbic acid and n-propyl gallate scavenge reactive oxygen species, preventing them from damaging the fluorophore.[12][14]

  • Triplet State Quenchers: Molecules such as Trolox and cyclooctatetraene (COT) deactivate the long-lived, reactive triplet state of the fluorophore, returning it to the ground state where it can safely fluoresce again.[12][14]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Rapid loss of fluorescent signal during imaging. Photobleaching due to intense or prolonged light exposure.1. Reduce the laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio. 2. Decrease the camera exposure time. 3. For time-lapse experiments, increase the interval between image acquisitions.
High background fluorescence and poor signal-to-noise ratio. Non-specific binding of this compound or autofluorescence from the cells or medium.1. Optimize the this compound concentration and incubation time. 2. Wash the cells thoroughly after incubation to remove unbound probe. 3. Use a phenol red-free imaging medium to reduce background fluorescence.
Fluorescent signal is initially weak. Suboptimal imaging conditions or low probe concentration.1. Ensure the excitation and emission filters are appropriate for this compound (Excitation max ~495 nm, Emission max ~520 nm).[1] 2. Verify the concentration of your this compound stock solution and optimize the working concentration.
Inconsistent results between experiments. Variability in experimental conditions.1. Standardize all experimental parameters, including this compound concentration, incubation time, imaging settings, and the use and concentration of antifade reagents. 2. Prepare fresh dilutions of this compound and antifade reagents for each experiment.

Experimental Protocols

Protocol 1: General Live-Cell Imaging with this compound and an Antifade Reagent

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.

  • This compound Staining:

    • Prepare a working solution of this compound in a suitable live-cell imaging buffer (e.g., HBSS or phenol red-free medium) at a final concentration of 2 µM.[1]

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the this compound working solution to the cells and incubate for 1 hour at 37°C.[1]

  • Washing: After incubation, gently remove the this compound solution and wash the cells two to three times with fresh imaging buffer to remove any unbound probe.[1]

  • Application of Antifade Reagent:

    • Prepare the imaging buffer containing an antifade reagent according to the manufacturer's instructions (e.g., ProLong™ Live Antifade Reagent) or by adding antioxidants and/or triplet state quenchers (see table below for common concentrations).[9][10]

    • Replace the wash buffer with the antifade-containing imaging buffer.

  • Imaging:

    • Place the sample on the microscope stage.

    • Use a filter set appropriate for this compound (e.g., FITC/GFP filter set).

    • Minimize light exposure by using the lowest possible excitation intensity and the shortest exposure time that provides a clear signal.[1]

    • Acquire images as needed. For time-lapse imaging, use the longest possible interval between acquisitions.

Table of Common Antifade Reagent Components and Working Concentrations

ComponentTypeTypical Working ConcentrationReference
Ascorbic AcidAntioxidant0.1 - 1 mM[12]
n-Propyl Gallate (nPG)Antioxidant1 - 10 µM[12][13]
TroloxAntioxidant/Triplet State Quencher0.1 - 1 mM[16]
Mercaptoethylamine (MEA)Triplet State Quencher/Antioxidant1 - 10 mM[12][14]

Note: The optimal concentration of antifade reagents may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the best concentration for your specific application.

Visualizing Experimental Concepts

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging A Plate and Culture Cells B Prepare this compound Working Solution A->B C Incubate Cells with this compound B->C D Wash to Remove Unbound Probe C->D E Add Antifade Reagent D->E F Optimize Imaging Parameters (Low Light, Short Exposure) E->F G Acquire Images F->G

A streamlined workflow for live-cell imaging with this compound.

Photobleaching_Mitigation A Excited this compound B Fluorescence Emission A->B Desired Pathway E Reactive Oxygen Species (ROS) A->E Undesired Interaction C Photobleaching (Signal Loss) D Antifade Reagents D->E Inhibits E->C Causes F Optimized Imaging (Low Light Intensity) F->A Reduces Excitation

Strategies to minimize this compound photobleaching.

References

Validation & Comparative

A Comparative Guide to the Photostability of Flutax 1 and Flutax 2

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Flutax 2 is consistently reported by manufacturers to be more photostable than Flutax 1. This enhanced stability makes Flutax 2 a more suitable probe for imaging experiments that require prolonged or repeated exposure to excitation light, minimizing signal loss due to photobleaching. However, it is important to note that even with its improved photostability, the fluorescence of Flutax 2 in live cells can diminish rapidly upon intense light exposure.

Product Overview and Key Differences

This compound and Flutax 2 are both green-fluorescent taxol derivatives that bind to microtubules with high affinity, making them valuable tools for visualizing the microtubule cytoskeleton in live cells[1][2]. The primary distinction between the two lies in the fluorescent dye conjugated to the paclitaxel molecule. This compound is 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol, while Flutax 2 is a derivative of Oregon Green™ 488, a fluorinated analog of fluorescein. This structural difference is the basis for the observed variance in their photophysical properties, including photostability.

Comparative Data

The following table summarizes the key properties of this compound and Flutax 2 based on available product information.

PropertyThis compoundFlutax 2
Alternate Names 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]TaxolOregon Green™ 488 Taxol
Excitation Maxima (λex) ~495 nm~496 nm
Emission Maxima (λem) ~520 nm~526 nm
Photostability Less photostable; signal diminishes rapidly with light exposure.More photostable than this compound.
pH Sensitivity Absorption, fluorescence, and fluorescence decay are pH sensitive.pH insensitive.
Binding Affinity (Ka) ~ 107M-1~ 107M-1

Experimental Protocols

While specific experimental data for a direct comparison of this compound and Flutax 2 photostability is not publicly available, a general protocol for assessing the photostability of fluorescent probes in live cells is provided below. This methodology can be adapted to directly compare the two compounds.

Protocol: Comparative Photobleaching Analysis of this compound and Flutax 2 in Live Cells

1. Cell Culture and Staining:

  • Culture a suitable adherent cell line (e.g., HeLa, A549) on glass-bottom imaging dishes.

  • Prepare working solutions of this compound and Flutax 2 in an appropriate buffer (e.g., HBSS).

  • Incubate the cells with each Flutax derivative at a concentration of 2 µM for 1 hour at 37°C.

  • Gently wash the cells with fresh buffer to remove unbound probe.

2. Image Acquisition:

  • Use a confocal or widefield fluorescence microscope equipped with a suitable laser line (e.g., 488 nm) and emission filters.

  • Define imaging parameters (laser power, exposure time, gain) that provide a good initial signal-to-noise ratio. Crucially, these parameters must be kept identical for both this compound and Flutax 2.

  • Select multiple regions of interest (ROIs) containing well-stained microtubules for each condition.

3. Photobleaching Experiment:

  • Acquire a time-lapse series of images of the selected ROIs. The frequency and duration of image acquisition should be consistent across all samples. For example, an image can be taken every 30 seconds for a total of 10 minutes.

  • Continuous illumination of the ROI will induce photobleaching.

4. Data Analysis:

  • Measure the mean fluorescence intensity within each ROI for every time point.

  • Subtract the background fluorescence from each measurement.

  • Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).

  • Plot the normalized fluorescence intensity as a function of time for both this compound and Flutax 2.

  • The rate of fluorescence decay is indicative of the photostability of the probe. A slower decay rate signifies higher photostability.

Visualizing Experimental Concepts

To aid in the understanding of the experimental workflow and the underlying principles, the following diagrams are provided.

G Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_imaging Image Acquisition & Photobleaching cluster_analysis Data Analysis cell_culture Cell Culture staining_f1 Stain with this compound cell_culture->staining_f1 staining_f2 Stain with Flutax 2 cell_culture->staining_f2 wash Wash Unbound Probe staining_f1->wash staining_f2->wash microscopy Fluorescence Microscopy wash->microscopy timelapse Time-lapse Imaging microscopy->timelapse intensity_measure Measure Intensity timelapse->intensity_measure normalization Normalize Data intensity_measure->normalization plot Plot Decay Curve normalization->plot comparison Compare Photostability plot->comparison

Caption: Workflow for comparing the photostability of this compound and Flutax 2.

G Mechanism of Photobleaching S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O2

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Conclusion

Based on available information, Flutax 2 is the more photostable of the two fluorescent taxoid probes. Its enhanced resistance to photobleaching and insensitivity to pH make it a more robust tool for live-cell imaging of microtubules, particularly for experiments requiring extended observation periods. While both probes are effective for microtubule visualization, researchers should be mindful of the potential for photobleaching, even with Flutax 2, and optimize imaging conditions to minimize light exposure. For quantitative studies, it is highly recommended that researchers perform their own in-house photostability comparison using a standardized protocol, such as the one outlined in this guide.

References

A Comparative Guide to Flutax-1 for Imaging Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of microtubule dynamics is crucial for understanding cellular processes and evaluating the efficacy of microtubule-targeting agents. Flutax-1, a fluorescently-labeled version of the microtubule-stabilizing agent paclitaxel, has been a foundational tool for this purpose. This guide provides an objective comparison of Flutax-1 with contemporary alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal probe for specific research needs.

Performance Comparison of Fluorescent Microtubule Probes

The selection of a fluorescent probe for microtubule imaging depends on a balance of properties including brightness, photostability, specificity, and potential cytotoxicity. While Flutax-1 is effective for visualizing microtubules, several alternatives offer significant advantages, particularly for live-cell and long-term imaging.

ProbeFluorophoreExcitation Max (nm)Emission Max (nm)Key Characteristics & Performance
Flutax-1 Fluorescein~495~520Baseline Probe: High affinity for microtubules (Ka ~ 107 M-1).[1][2] Its fluorescein conjugate is pH-sensitive and susceptible to rapid photobleaching, limiting its use in long-term live-cell imaging.[2]
Flutax-2 Oregon Green 488~496~526Improved Stability: Less pH-sensitive and more photostable than Flutax-1.[1] However, it can exhibit off-target accumulation in the Golgi apparatus, affecting signal specificity.[3]
Taxol Janelia Fluor® 549 Janelia Fluor® 549~556~575High Performance: Exceptionally bright and photostable dye suitable for super-resolution microscopy (SRM).[4] The fluorogenic nature of some Janelia Fluor® dyes means they only fluoresce upon binding to microtubules, reducing background noise.[5]
Taxol Janelia Fluor® 646 Janelia Fluor® 646~655~671Far-Red Option: Offers the benefits of the Janelia Fluor® platform in the far-red spectrum, minimizing phototoxicity.[5] Its fluorogenic properties enable no-wash experimental protocols.[5]
Tubulin Tracker™ Deep Red Deep Red Dye~652~669Optimal for Live-Cell Imaging: Superior photostability allows for long-term time-lapse imaging (up to 72 hours).[6][7] Its far-red emission minimizes phototoxicity and allows for easy multiplexing with common green/red fluorescent proteins. Shows no measurable cytotoxicity over extended incubation periods.[6][7]
GFP-Tubulin Green Fluorescent Protein~488~509Genetic Encoding: Allows for visualization without chemical probes but requires transfection or transduction, which can induce cellular stress and lead to overexpression artifacts.[6] Expression levels can be heterogeneous, complicating quantitative analysis.[6]

Experimental Workflows and Logical Relationships

The general workflow for labeling and imaging microtubules in live cells involves several key stages, from cell preparation to image acquisition and analysis. The specific steps can vary depending on the chosen probe.

G cluster_prep Phase 1: Preparation cluster_label Phase 2: Labeling cluster_image Phase 3: Imaging cluster_analysis Phase 4: Analysis Cell_Culture Culture cells to optimal confluency (50-70%) Plate_Cells Plate cells on glass-bottom dishes suitable for imaging Cell_Culture->Plate_Cells Prep_Probe Prepare probe stock solution (typically in DMSO) Dilute_Probe Dilute probe to working concentration in warm media Prep_Probe->Dilute_Probe Incubate Incubate cells with probe (e.g., 30-60 min at 37°C) Dilute_Probe->Incubate Wash Wash cells to remove unbound probe (optional for fluorogenic probes) Incubate->Wash Mount Mount on microscope with environmental control (37°C, 5% CO2) Wash->Mount Acquire Acquire images using appropriate filter sets and minimal light exposure Mount->Acquire Process Image Processing (e.g., background subtraction) Acquire->Process Quantify Quantitative Analysis (e.g., microtubule dynamics, - cytoskeleton organization) Process->Quantify

Caption: General experimental workflow for live-cell microtubule imaging.

Experimental Protocols

Below are detailed protocols for three representative probes: Flutax-1 (baseline), Taxol Janelia Fluor® 646 (high-performance), and Tubulin Tracker™ Deep Red (long-term live-cell).

Protocol 1: Imaging Live Cells with Flutax-1

This protocol is adapted for the direct imaging of microtubules in living cells but is subject to limitations from photobleaching.

Materials:

  • Flutax-1 (Tocris, Cat. No. 2226 or R&D Systems, Cat. No. 2226)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope with environmental control

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of Flutax-1 in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.

  • Probe Preparation: On the day of imaging, thaw a Flutax-1 aliquot. Dilute the stock solution in pre-warmed (37°C) HBSS or other suitable buffer to a final working concentration of 1-2 µM.[2]

  • Cell Labeling: Remove the culture medium from the cells and wash once with warm HBSS. Add the Flutax-1 working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[2]

  • Washing: After incubation, gently wash the cells two to three times with fresh, warm HBSS or live-cell imaging medium to remove unbound probe.[2]

  • Imaging: Add fresh live-cell imaging medium to the dish. Immediately transfer the dish to the microscope stage equipped with environmental control (37°C, 5% CO2).

  • Image Acquisition: Using a standard fluorescein (FITC) filter set, locate the cells and focus. Crucially, use the lowest possible excitation light intensity and exposure time to minimize photobleaching. Flutax-1 signal diminishes very rapidly upon light exposure.[2] Acquire images for analysis. Note that Flutax-1 staining is not well-retained after cell fixation.[2]

Protocol 2: No-Wash Imaging of Live Cells with Taxol Janelia Fluor® 646

This protocol leverages the fluorogenic properties of the Janelia Fluor® 646 dye for a simplified no-wash procedure.

Materials:

  • Taxol Janelia Fluor® 646 (Tocris, Cat. No. 6266)

  • Anhydrous DMSO

  • Complete cell culture medium

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope with environmental control

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Taxol Janelia Fluor® 646 in DMSO. Aliquot and store for up to one month at ≤-20°C.[5]

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency.

  • Probe Preparation: Dilute the stock solution directly into pre-warmed (37°C) complete cell culture medium to a final working concentration of 0.5-3 µM.[5] The optimal concentration should be determined for each cell line and experiment.

  • Cell Labeling & Incubation: Remove the existing medium and add the medium containing Taxol Janelia Fluor® 646. Incubate for 1 hour at 37°C.[5]

  • Imaging: Transfer the dish directly to the microscope stage with environmental control. No washing step is required , as the probe is non-fluorescent until bound to microtubules.[5]

  • Image Acquisition: Image the cells using appropriate filters for a far-red dye (e.g., Cy5 filter set). The high photostability of the Janelia Fluor® dye allows for more robust time-lapse imaging compared to Flutax-1.

Protocol 3: Long-Term Live-Cell Imaging with Tubulin Tracker™ Deep Red

This protocol is optimized for extended time-lapse experiments due to the probe's high photostability and low cytotoxicity.[7]

Materials:

  • Tubulin Tracker™ Deep Red (Thermo Fisher Scientific, Cat. No. T34077)

  • Anhydrous DMSO

  • Complete cell culture medium

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope with environmental control

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution by adding anhydrous DMSO to the vial as directed by the manufacturer.

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes to achieve the desired confluency for the experiment.

  • Probe Preparation: Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration (e.g., 100 nM to 1 µM).[7][8]

  • Cell Labeling & Incubation: Add the medium containing Tubulin Tracker™ Deep Red to the cells. A 30-minute incubation is often sufficient for labeling.[7] For long-term imaging, the probe can remain in the medium for the duration of the experiment (up to 72 hours) with no measurable cytotoxic effects.[6][7]

  • Imaging: Transfer the dish to the microscope stage with environmental control. A no-wash protocol is compatible with this reagent.[7]

  • Image Acquisition: Use a Cy5/deep-red filter set to visualize the microtubules. The superior photostability of this probe is ideal for continuous, long-term time-lapse imaging with minimal signal degradation.[7]

References

A Researcher's Guide to Fluorescent Taxoid Probes: A Comparative Analysis of Flutax 1 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, oncology, and drug development, the visualization of microtubule dynamics is paramount. Fluorescently labeled taxoids, which bind to and stabilize microtubules, have emerged as indispensable tools for real-time imaging in live cells. This guide provides an objective comparison of Flutax 1, a widely used green-fluorescent taxol derivative, with other commercially available fluorescent taxoid probes. We present a detailed analysis of their performance based on available experimental data, outlining their strengths and limitations to aid in the selection of the most suitable probe for your research needs.

Quantitative Comparison of Fluorescent Taxoid Probes

The selection of a fluorescent probe is often dictated by its photophysical properties and its interaction with the biological target. The following table summarizes the key quantitative data for this compound and a selection of its alternatives.

Probe NameFluorophoreExcitation Max (nm)Emission Max (nm)Binding Affinity (Kd or Ka)Quantum Yield (Φ)
This compound Fluorescein495520Ka ~ 10⁷ M⁻¹Data not available
Flutax 2 Oregon Green 488496[1]526[1]Ka ~ 10⁷ M⁻¹[1]0.9[1]
Pacific Blue-Gly-Taxol Pacific Blue405450Kd = 34 ± 6 nM0.75
SiR-Tubulin Silicon Rhodamine652674Data not availableFluorogenic (>10x increase)[2][3]
BODIPY 564/570 Taxol BODIPY 564/570565571Kd = 2.2 µMData not available
Tubulin Tracker Green Oregon Green 488 derivative~496~524Data not availableData not available

Performance Insights and Experimental Considerations

This compound is a well-established probe for labeling microtubules in living cells. Its green fluorescence is compatible with standard microscopy filter sets. However, its fluorescence is pH-sensitive and it is known to be less photostable than some alternatives, with its signal diminishing rapidly upon exposure to light.[1]

Flutax 2 , a derivative of Oregon Green 488, offers several advantages over this compound. It exhibits a high fluorescence quantum yield of 0.9, making it a very bright probe.[1] Furthermore, it is more photostable and its fluorescence is pH-insensitive within the physiological range, leading to more stable and reliable imaging.[1]

Pacific Blue-Taxoids are a newer class of probes that are excitable by a 405 nm violet laser, making them suitable for multicolor imaging experiments. Their binding affinity can be tuned by altering the linker between the taxoid and the fluorophore.

SiR-Tubulin is a far-red, fluorogenic probe, meaning its fluorescence significantly increases upon binding to microtubules.[2][3] This property results in a high signal-to-noise ratio and is ideal for no-wash, live-cell imaging. Its far-red emission also minimizes phototoxicity and cellular autofluorescence.

BODIPY-based taxoids have been developed, but some, like BODIPY 564/570 Taxol, exhibit significantly lower affinity for microtubules, which may limit their utility for certain applications.

Tubulin Tracker Green has been reported in a comparative study to be the most permeable and brightest of the taxol-derived probes tested, with the highest signal-to-noise ratio.

It is important to note that, like their parent compound paclitaxel, all fluorescent taxoid probes can affect microtubule dynamics and may induce mitotic arrest at higher concentrations. Therefore, it is crucial to use the lowest effective concentration for imaging to minimize these cellular perturbations. The use of efflux pump inhibitors, such as verapamil, can increase the intracellular concentration and signal intensity of some probes.

Taxoid Mechanism of Action: Microtubule Stabilization

Taxoids, including this compound and its analogs, exert their effects by binding to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization and shifting the dynamic equilibrium towards polymerization. The suppression of microtubule dynamics disrupts the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis.

Taxoid_Mechanism Taxoid Mechanism of Action cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Taxoid Probe Taxoid Probe Taxoid Probe->Microtubule Binds to β-tubulin Mitotic Spindle Disruption Mitotic Spindle Disruption Stabilized Microtubule->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Taxoid probes bind to β-tubulin, stabilizing microtubules and leading to cell cycle arrest.

Experimental Protocols

General Protocol for Live-Cell Staining with Fluorescent Taxoid Probes

This protocol provides a general guideline for staining microtubules in live cells. Optimal concentrations and incubation times may vary depending on the cell type and the specific probe used.

Materials:

  • Fluorescent taxoid probe (e.g., this compound)

  • Anhydrous DMSO

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., HBSS)

  • Efflux pump inhibitor (e.g., verapamil, optional)

  • Cells cultured on a suitable imaging dish or slide

Procedure:

  • Prepare a stock solution of the fluorescent taxoid probe by dissolving it in anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare the staining solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically ranging from 100 nM to 2 µM). If using an efflux pump inhibitor, add it to the staining solution at this step.

  • Remove the culture medium from the cells and replace it with the staining solution.

  • Incubate the cells at 37°C in a CO₂ incubator for 30 minutes to 1 hour.

  • Wash the cells (optional, but recommended for some probes) by removing the staining solution and washing 2-3 times with pre-warmed live-cell imaging buffer.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.

Workflow for Comparing Fluorescent Taxoid Probes

To objectively compare the performance of different fluorescent taxoid probes, a standardized experimental workflow is essential.

Comparison_Workflow Workflow for Comparing Fluorescent Taxoid Probes cluster_0 Preparation cluster_1 Staining cluster_2 Imaging & Analysis Cell Seeding Cell Seeding Incubation Incubation Cell Seeding->Incubation Probe Preparation Probe Preparation Probe Preparation->Incubation Washing Washing Incubation->Washing Image Acquisition Image Acquisition Washing->Image Acquisition Quantitative Analysis Quantitative Analysis Image Acquisition->Quantitative Analysis Data Comparison Data Comparison Quantitative Analysis->Data Comparison

Caption: A standardized workflow for the objective comparison of fluorescent taxoid probes.

Key Parameters for Quantitative Analysis:

  • Signal-to-Noise Ratio: Measure the mean fluorescence intensity of microtubules and an equivalent area of the background cytoplasm.

  • Photostability: Acquire a time-lapse series of images under continuous illumination and measure the rate of fluorescence decay.

  • Permeability: For tissue imaging, measure the time it takes for the probe to penetrate and label microtubules at different depths.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision on the most appropriate fluorescent taxoid probe for their specific imaging needs, ultimately leading to more robust and reproducible experimental outcomes.

References

A Comparative Analysis of Flutax 1 and Immunofluorescence for Microtubule Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate dynamics of the microtubule cytoskeleton, the choice of visualization technique is paramount. This guide provides a comprehensive comparison of two prominent methods: direct staining with the fluorescent taxoid, Flutax 1, and the antibody-based approach of immunofluorescence. This analysis is supported by experimental data and detailed protocols to inform the selection of the most appropriate method for specific research needs.

At a Glance: this compound vs. Immunofluorescence

FeatureThis compoundImmunofluorescence (Indirect)
Principle A fluorescent derivative of paclitaxel that binds directly to the microtubule polymer.[1][2]Utilizes a primary antibody to target a specific protein (e.g., α-tubulin) and a fluorescently labeled secondary antibody for detection.[3][4]
Cell State Primarily for live-cell imaging.[1] Staining is not well-retained after fixation.[1]Typically performed on fixed and permeabilized cells.[5]
Specificity Binds to the paclitaxel binding site on β-tubulin within the microtubule polymer.[6]Highly specific to the target protein recognized by the primary antibody.
Multiplexing Limited. Co-staining is possible with other dyes that do not interfere with its fluorescence spectrum.Readily allows for multicolor imaging by using primary antibodies from different species and corresponding secondary antibodies with distinct fluorophores.[3]
Workflow Complexity Simple, one-step staining procedure.[1]Multi-step process involving fixation, permeabilization, blocking, and sequential antibody incubations.[5][7]
Signal Amplification No inherent signal amplification.Signal is amplified as multiple secondary antibodies can bind to a single primary antibody.[8]
Potential for Artifacts Can stabilize microtubules, potentially altering their natural dynamics.[2][9] Off-target accumulation in organelles like the Golgi apparatus has been reported for some fluorescent taxoids.[6]Fixation and permeabilization steps can alter cellular morphology and antigen accessibility. Non-specific antibody binding can lead to background noise.[5]
Quantitative Analysis Suitable for quantitative analysis of microtubule organization in living cells.Widely used for quantitative analysis of microtubule structures in fixed cells, with established methods for image processing and analysis.[10][11][12][13][14]

Experimental Data Summary

While direct quantitative comparisons in the literature are sparse, a study on the ciliate Tetrahymena revealed differential staining patterns between this compound and anti-tubulin immunofluorescence.[15][16]

Stained StructureThis compound StainingAnti-α-tubulin Immunofluorescence
Longitudinal microtubulesStrongStrong
Transversal microtubulesNot LabeledLabeled
Oral ciliaVery StrongModerate
Somatic ciliaStrongStrong
Deep fibersStrongStrong
Contractile vacuole poresStrongStrong

This data, derived from Kovács and Csaba (2006), suggests that the accessibility of the binding sites for this compound and anti-tubulin antibodies can differ on distinct microtubule-based structures, potentially due to the presence of microtubule-associated proteins (MAPs).[15][16]

Methodologies and Experimental Protocols

This compound Staining of Live Cells

This protocol is adapted from the product information for this compound and general practices for live-cell imaging of microtubules.[1]

Materials:

  • This compound (e.g., from Tocris Bioscience or R&D Systems)[1]

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., HBSS or phenol red-free medium)

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the range of 100 nM to 2 µM).[1][9]

  • Remove the culture medium from the cells and wash once with the pre-warmed imaging medium.

  • Add the this compound-containing imaging medium to the cells.

  • Incubate the cells for 30-60 minutes at 37°C.[1][9]

  • (Optional) To reduce background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed imaging medium before imaging.

  • Image the cells immediately on a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation/Emission maxima: ~495/520 nm).[1] Note that the fluorescent signal can diminish rapidly upon light exposure.[1]

Indirect Immunofluorescence Staining of Microtubules

This protocol is a generalized procedure based on common immunofluorescence methods.[5][17][7][18][19]

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)

  • Primary antibody against a tubulin subunit (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Rinse cells with PBS, then incubate with fixation solution for 10-20 minutes at room temperature (for paraformaldehyde) or -20°C (for methanol).[5][17]

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: If using a non-methanol fixative, incubate cells with permeabilization buffer for 10 minutes.[7]

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Incubate cells with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[7]

  • Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate cells with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizing the Workflows

To further clarify the distinct processes of each technique, the following diagrams illustrate the experimental workflows.

Flutax1_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Culture cells on glass-bottom dish stain Incubate with This compound solution start->stain image Live-cell fluorescence microscopy stain->image

This compound Staining Workflow for Live Cells.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps prep Culture cells on coverslips fix Fixation prep->fix perm Permeabilization fix->perm block Blocking perm->block p_ab Primary Antibody Incubation block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab mount Counterstain & Mounting s_ab->mount image Fluorescence Microscopy mount->image Indirect_IF_Principle cluster_cell Cellular Context cluster_antibodies Antibody Complex cluster_fluorophore Detection microtubule Microtubule (Antigen) primary_ab Primary Antibody microtubule->primary_ab binds to secondary_ab1 Secondary Ab primary_ab->secondary_ab1 binds to secondary_ab2 Secondary Ab primary_ab->secondary_ab2 binds to secondary_ab3 Secondary Ab primary_ab->secondary_ab3 binds to fluorophore1 Fluorophore secondary_ab1->fluorophore1 conjugated to fluorophore2 Fluorophore secondary_ab2->fluorophore2 conjugated to fluorophore3 Fluorophore secondary_ab3->fluorophore3 conjugated to

References

Comparative Analysis of Flutax 1 and Other Microtubule-Targeting Agents on Microtubule Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Flutax 1, a fluorescent derivative of paclitaxel, with its parent compound, Paclitaxel, and a close analog, Docetaxel. All three are potent microtubule-stabilizing agents used extensively in cancer research and therapy. This document outlines their mechanisms of action, presents comparative quantitative data, details key experimental protocols, and provides visual diagrams of relevant pathways and workflows.

Introduction to Microtubule-Stabilizing Agents

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[1] This dynamic instability makes them a prime target for anticancer drugs.

The taxane family of drugs, which includes Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are powerful mitotic inhibitors that function by stabilizing microtubules.[2][3] They bind to the β-tubulin subunit within the microtubule, promoting polymerization and preventing depolymerization.[2] This disruption of normal microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4]

This compound is a derivative of paclitaxel conjugated to a fluorescein dye.[5][6] This fluorescent tag allows for the direct visualization of microtubules in living cells, making it an invaluable tool for research applications such as high-content screening and studying drug-target engagement in real-time.[5][7]

Mechanism of Action: Taxane-Induced Microtubule Stabilization

Taxanes bind to a pocket on the β-tubulin subunit on the inside (lumen) of the microtubule.[6] This binding event locks the tubulin dimers into a conformation that favors polymerization and strengthens the lateral connections between protofilaments, the building blocks of microtubules. The resulting hyper-stabilized microtubules are dysfunctional and cannot perform their roles in forming the mitotic spindle, leading to mitotic arrest and cell death. Docetaxel is considered a more potent promoter of microtubule assembly than paclitaxel.[8][9]

G cluster_cell Cellular Environment cluster_drug Drug Action Tubulin_Dimers αβ-Tubulin Dimers Microtubules Dynamic Microtubules (Polymerization/Depolymerization) Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Functional Mitotic Spindle Microtubules->Mitotic_Spindle Stabilized_MT Hyper-stabilized Non-functional Microtubules Microtubules->Stabilized_MT Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Taxanes Taxanes (this compound, Paclitaxel, Docetaxel) Taxanes->Microtubules Binds to β-tubulin & Stabilizes Apoptosis Apoptosis (Cell Death) G2M_Arrest G2/M Phase Arrest G2M_Arrest->Apoptosis Stabilized_MT->G2M_Arrest Disrupts Spindle Formation

Figure 1. Signaling pathway of taxane-induced apoptosis.

Comparative Data Presentation

The following table summarizes key quantitative parameters for this compound, Paclitaxel, and Docetaxel, providing a basis for comparing their biochemical and cytotoxic properties.

ParameterThis compoundPaclitaxelDocetaxel
Binding Affinity (Ka, M-1) ~ 107[5][6]High (serves as reference)2-3 times higher than Paclitaxel[9]
Binding Affinity (Kd, nM) ~14 (for Flutax-2, a similar derivative)[10]~27[10]~17[10]
Excitation Max (λex) 495 nm[5]Not ApplicableNot Applicable
Emission Max (λem) 520 nm[5]Not ApplicableNot Applicable
IC50 (MDA-MB-231 cells, 48h) ~1310 nM (with efflux inhibitor)[10]~5-10 nM[11][12]~3-7 nM[11][13]
IC50 (SK-BR-3 cells, 72h) Not widely reported~8 nM[12][14]Not widely reported
IC50 (T-47D cells, 72h) Not widely reported~4 nM[12][14]Not widely reported
Potency (Microtubule Assembly) Less potent than Paclitaxel[15]Standard~2-fold more potent than Paclitaxel[8]

Note: IC50 values can vary significantly based on cell line, exposure time, and assay conditions. The lower cytotoxicity of this compound is partly due to its structure and its susceptibility to cellular efflux pumps.[10]

Experimental Protocols

Detailed methodologies for assessing the impact of these compounds are crucial for reproducible research.

This assay measures microtubule assembly by monitoring the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.

Objective: To quantify the effect of a compound on the rate and extent of microtubule polymerization.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (this compound, Paclitaxel, Docetaxel) dissolved in DMSO

  • Temperature-controlled spectrophotometer or 96-well plate reader capable of reading absorbance at 340 nm.[16]

Procedure:

  • Preparation: Resuspend tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM.[16]

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the desired concentration of the test compound (e.g., 10 µM Paclitaxel as a positive control for polymerization enhancement).

  • Initiation: Add the tubulin/GTP solution to each well. The final volume should be around 100 µL.[16]

  • Measurement: Immediately place the plate into the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[16][17]

  • Data Analysis: Plot absorbance vs. time. The resulting curve shows three phases: nucleation (lag phase), growth (steep slope), and steady state (plateau). Compare the Vmax (maximum rate of polymerization) and the final plateau level between different conditions.

This protocol leverages the intrinsic fluorescence of this compound to visualize its binding to microtubules in living cells.

Objective: To directly observe the effect of taxane-site binders on the microtubule cytoskeleton in real-time.

Materials:

  • HeLa cells (or other suitable cell line) cultured on glass-bottom dishes.

  • This compound stock solution (in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Hanks' Balanced Salt Solution (HBSS).[5]

  • Fluorescence microscope with appropriate filters for FITC/GFP (Excitation ~495 nm, Emission ~520 nm).

Procedure:

  • Cell Culture: Plate cells and allow them to adhere and grow to 50-70% confluency.

  • Labeling: Dilute this compound in pre-warmed HBSS or culture medium to a final concentration of 1-2 µM.[5]

  • Incubation: Replace the culture medium with the this compound solution and incubate the cells for 30-60 minutes at 37°C.[5]

  • Washing: Gently wash the cells twice with fresh, pre-warmed HBSS or medium to remove unbound probe.[5]

  • Imaging: Immediately image the live cells using the fluorescence microscope. Note: The this compound signal is prone to photobleaching and is not well-retained after cell fixation. Minimize light exposure.[5]

  • Analysis: Observe changes in microtubule morphology. Taxane treatment typically results in the formation of thick microtubule bundles and multiple microtubule asters.

Mandatory Visualizations

G cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Prepare_Tubulin Prepare Tubulin + GTP on Ice Add_Compound Add Test Compound (this compound, Paclitaxel, etc.) Prepare_Tubulin->Add_Compound Incubate_37C Incubate at 37°C Add_Compound->Incubate_37C Measure_OD Measure Absorbance (340nm) over time Incubate_37C->Measure_OD Analyze_Polymerization Analyze Polymerization Kinetics (Vmax, Plateau) Measure_OD->Analyze_Polymerization Culture_Cells Culture Cells on Glass-bottom Dish Add_Flutax1 Incubate with this compound (37°C, 30-60 min) Culture_Cells->Add_Flutax1 Wash_Cells Wash to Remove Unbound Probe Add_Flutax1->Wash_Cells Image_Live Live-Cell Fluorescence Microscopy Wash_Cells->Image_Live Analyze_Morphology Analyze Microtubule Morphology (e.g., Bundling) Image_Live->Analyze_Morphology

Figure 2. Experimental workflow for comparing microtubule agents.

References

A Comparative Guide to Flutax-1 for Microtubule Visualization in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flutax-1 with other fluorescent cellular markers for visualizing the microtubule cytoskeleton in live cells. It is designed to assist researchers in selecting the most appropriate tools for their specific experimental needs, with a focus on quantitative data, detailed protocols, and the broader context of cellular signaling pathways.

Flutax-1: A Green Fluorescent Taxol Derivative for Live-Cell Imaging

Flutax-1 is a fluorescent derivative of paclitaxel (Taxol) that binds with high affinity to the β-tubulin subunit of microtubules, promoting their stabilization.[1][2] Its intrinsic fluorescence allows for the direct visualization of the microtubule network in living cells without the need for genetic modification or antibody staining.[3] With excitation and emission maxima around 495 nm and 520 nm respectively, Flutax-1 is compatible with standard green fluorescence microscopy setups.[3]

Comparative Analysis of Fluorescent Microtubule Probes

The selection of a fluorescent probe for microtubule imaging depends on various factors, including the specific application, the imaging modality, and the need for multiplexing with other cellular markers. This section compares Flutax-1 with other commonly used fluorescent microtubule probes.

Data Presentation: Quantitative Comparison of Fluorescent Microtubule Probes

The following table summarizes the key properties of Flutax-1 and several alternative fluorescent probes for microtubule imaging. This data is compiled from various sources to provide a comparative overview.

ProbeExcitation Max (nm)Emission Max (nm)Cell PermeabilityPhotostabilitySignal-to-Noise RatioSuitability for Super-Resolution
Flutax-1 ~495~520YesModerateModerateLimited
Flutax-2 ~496~526YesHigher than Flutax-1ModerateLimited
Tubulin Tracker™ Green ~494~522YesModerateHighLimited
Tubulin Tracker™ Deep Red ~652~669YesHighHighYes (STED)
SiR-Tubulin ~652~674Yes (often requires efflux pump inhibitors like verapamil)HighHighYes (STED, SIM, SMLM)
Pacific Blue-Taxoids ~405~455Yes (often requires efflux pump inhibitors)ModerateModerateNot extensively reported

Note: Photostability and Signal-to-Noise Ratio can be highly dependent on experimental conditions such as laser power, exposure time, and cell type.

A study comparing three commercially available taxol-derived microtubule labels found that Tubulin Tracker™ was the most permeable and brightest, with the highest signal-to-noise ratio.[4][5] While this study did not include Flutax-1, it highlights the importance of empirical testing for specific applications. Flutax-2, a derivative of Flutax-1, is reported to have improved photostability.[6] SiR-based probes, like SiR-Tubulin, are known for their high photostability and suitability for super-resolution microscopy, although their uptake can sometimes be improved with the use of efflux pump inhibitors.[7][8]

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and high-quality imaging results. The following sections provide methodologies for key experiments involving Flutax-1.

Experimental Workflow: Live-Cell Co-staining of Microtubules and Nuclei

This workflow outlines the steps for simultaneously visualizing microtubules with Flutax-1 and the nucleus with Hoechst 33342 in live cells.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on imaging-compatible plates/slides wash_cells 2. Wash cells with pre-warmed imaging medium cell_culture->wash_cells add_flutax 3. Add Flutax-1 to the imaging medium (e.g., 1 µM) wash_cells->add_flutax incubate_flutax 4. Incubate for 30-60 minutes at 37°C add_flutax->incubate_flutax add_hoechst 5. Add Hoechst 33342 (e.g., 1 µg/mL) incubate_flutax->add_hoechst incubate_hoechst 6. Incubate for 5-15 minutes at 37°C add_hoechst->incubate_hoechst image_acquisition 7. Image cells using a fluorescence microscope with appropriate filter sets incubate_hoechst->image_acquisition

Caption: Workflow for co-staining live cells with Flutax-1 and Hoechst 33342.

Detailed Protocol for Co-staining with Flutax-1 and Hoechst 33342:

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging and culture them to the desired confluency.

  • Reagent Preparation:

    • Prepare a stock solution of Flutax-1 in DMSO.

    • Prepare a stock solution of Hoechst 33342 in deionized water.[9]

  • Staining:

    • Wash the cells once with a pre-warmed, serum-free imaging medium (e.g., HBSS or phenol red-free medium).

    • Prepare the Flutax-1 staining solution by diluting the stock solution in the imaging medium to a final concentration of 0.5-2 µM.

    • Remove the wash medium and add the Flutax-1 staining solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO2.

    • Prepare the Hoechst 33342 staining solution by diluting the stock solution in the imaging medium to a final concentration of 1-5 µg/mL.[2][10][11][12][13]

    • Add the Hoechst 33342 staining solution directly to the cells already in the Flutax-1 solution.

    • Incubate for an additional 5-15 minutes at 37°C.[9][14][15][16]

  • Imaging:

    • Image the cells directly without washing. A wash step is optional but may improve the signal-to-noise ratio for Hoechst staining.[14][15]

    • Use a fluorescence microscope equipped with appropriate filter sets for green (for Flutax-1) and blue/DAPI (for Hoechst 33342) channels.

    • To minimize phototoxicity, use the lowest possible laser power and exposure times that provide a good signal.

Experimental Protocol: Simultaneous Live-Cell Imaging of Microtubules and Actin

Visualizing the interplay between the microtubule and actin cytoskeletons is crucial for understanding many cellular processes. This protocol describes the simultaneous staining of microtubules with Flutax-1 and F-actin with a far-red fluorescent probe like SiR-actin.

Detailed Protocol for Co-staining with Flutax-1 and SiR-actin:

  • Cell Culture: Plate cells as described in the previous protocol.

  • Reagent Preparation:

    • Prepare stock solutions of Flutax-1 and SiR-actin in DMSO.

  • Staining:

    • Wash the cells once with a pre-warmed imaging medium.

    • Prepare a combined staining solution containing Flutax-1 (e.g., 1 µM) and SiR-actin (e.g., 100-500 nM) in the imaging medium. The optimal concentration for SiR-actin may vary depending on the cell type and experimental duration; lower concentrations (≤100 nM) are recommended for long-term imaging to minimize effects on actin dynamics.[11]

    • Remove the wash medium and add the combined staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C and 5% CO2. For SiR-actin, a simple washing step after incubation can improve the signal-to-noise ratio.[11]

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the green (Flutax-1) and far-red (SiR-actin) channels.

    • Utilize sequential acquisition settings if there is a possibility of spectral bleed-through between the channels.

Signaling Pathway Visualization: Rho GTPases and Microtubule Dynamics

Microtubules are not just structural components; they are intimately involved in various signaling pathways that regulate cell shape, migration, and division. The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are key regulators of both the actin and microtubule cytoskeletons.[1][14][17][18][19] Visualizing microtubule dynamics with probes like Flutax-1 in the context of Rho GTPase activity can provide valuable insights into these complex processes.

The diagram below illustrates the interplay between Rho GTPases and microtubule organization. RhoA, for instance, can promote the formation of stable microtubules through its effector mDia.[17][20] Conversely, microtubules can also influence the activity of Rho GTPases, creating a feedback loop that is crucial for processes like directed cell migration.[7][17]

G cluster_rho Rho GTPase Signaling cluster_mt Microtubule Cytoskeleton cluster_actin Actin Cytoskeleton rhoa RhoA-GTP rock ROCK rhoa->rock activates mdia mDia rhoa->mdia activates actin_stress Actin Stress Fibers rock->actin_stress promotes mt_stability Microtubule Stabilization mdia->mt_stability promotes mt_dynamics Microtubule Dynamics mt_dynamics->rhoa regulates activity

Caption: Interplay between Rho GTPase signaling and microtubule organization.

References

Flutax 1: A Comparative Guide to a Classic Microtubule Probe and Its Modern Successors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of microtubular networks is paramount. Flutax 1, a fluorescently labeled taxol, has long served as a valuable tool for this purpose. However, the advent of newer microtubule probes has introduced alternatives with significant advantages. This guide provides an objective comparison of this compound and its modern counterparts, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

This compound, a conjugate of fluorescein and paclitaxel, effectively labels microtubules by binding to the β-tubulin subunit and stabilizing the polymer.[1][2] While foundational in the field, its utility is hampered by notable limitations, including pH sensitivity and rapid photobleaching.[3] Newer probes, such as those based on silicon rhodamine (e.g., SiR-tubulin and HMSiR-tubulin), offer substantial improvements in photostability, brightness, and fluorogenic properties, making them particularly well-suited for advanced imaging techniques like super-resolution microscopy. This guide will delve into a quantitative comparison of these probes, provide detailed experimental procedures, and explore the downstream cellular consequences of microtubule stabilization.

Quantitative Comparison of Microtubule Probes

The selection of a microtubule probe is often dictated by its photophysical properties and its impact on cell viability. The following table summarizes key quantitative data for this compound and newer generation probes.

PropertyThis compoundSiR-tubulinHMSiR-tubulin
Fluorophore FluoresceinSilicon RhodamineHydroxymethyl Silicon Rhodamine
Excitation Max (nm) ~495[3]652~660
Emission Max (nm) ~520[3]674~680
Quantum Yield (Φ) ~0.9 (for Flutax 2, similar structure)[4]Information not readily availableInformation not readily available
Photostability Low, diminishes very rapidly[3]High[5]High
Signal-to-Noise Ratio ModerateHigh (>10-fold fluorescence increase upon binding)[5][6]High (2-6 fold absorbance and 10-40 fold fluorescence increase upon binding)[7]
Cell Permeability YesYesYes
Suitability for Super-Resolution NoYes (STED, SIM)[5]Yes (SMLM, STED, MINFLUX)[7]
Cytotoxicity Can be cytotoxic at higher concentrationsMinimal at recommended concentrations[5]Low, with IC50 in the micromolar range[7][8]

Limitations of this compound

The primary drawbacks of this compound stem from the properties of its fluorescein fluorophore:

  • pH Sensitivity: The fluorescence of fluorescein is highly dependent on the ambient pH, which can lead to signal variability in different cellular compartments or under changing experimental conditions.

  • Rapid Photobleaching: this compound is highly susceptible to photobleaching, meaning it quickly loses its fluorescence upon exposure to excitation light.[3] This severely limits its use in time-lapse imaging and experiments requiring prolonged visualization.

Advantages of Newer Microtubule Probes

Probes like SiR-tubulin and HMSiR-tubulin have been engineered to overcome the limitations of older dyes:

  • Superior Photostability: These probes are significantly more resistant to photobleaching, enabling long-term imaging experiments with minimal signal loss.[5]

  • Far-Red Excitation and Emission: Their excitation and emission spectra are in the far-red region of the spectrum, which reduces phototoxicity and minimizes background fluorescence from cellular autofluorescence.

  • Fluorogenic Properties: Many newer probes are "fluorogenic," meaning they exhibit a significant increase in fluorescence only upon binding to their target. This leads to a high signal-to-noise ratio without the need for wash steps to remove unbound probe.[5][6][7]

  • Compatibility with Super-Resolution Microscopy: The high photostability and brightness of these probes make them ideal for advanced imaging techniques like Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM), allowing for visualization of microtubule structures with nanoscale resolution.[5][7]

Experimental Protocols

To facilitate the practical application of this information, detailed protocols for live-cell imaging with both this compound and a newer generation probe (SiR-tubulin) are provided below.

Protocol 1: Live-Cell Imaging of Microtubules with this compound

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (1 mM in DMSO)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~495/520 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed imaging medium (e.g., HBSS or DMEM without phenol red) at a final concentration of 2 µM.[3]

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 60 minutes at 37°C in a CO2 incubator.[3]

  • Washing: After incubation, remove the this compound solution and wash the cells twice with fresh, pre-warmed imaging medium.[3]

  • Imaging: Immediately image the cells on a fluorescence microscope. Crucially, minimize exposure to light to reduce photobleaching. [3]

Protocol 2: Live-Cell Imaging of Microtubules with SiR-tubulin

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • SiR-tubulin stock solution (1 mM in DMSO)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~650/670 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes to achieve 50-70% confluency.

  • Probe Preparation: Prepare a working solution of SiR-tubulin in pre-warmed culture medium at a final concentration of 100-500 nM.

  • Cell Staining: Add the SiR-tubulin working solution directly to the cells in their culture medium.

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Imaging: Image the cells directly without washing. For time-lapse imaging, it is recommended to maintain the probe in the medium.

Protocol 3: Assessment of Probe Cytotoxicity

Materials:

  • HeLa cells

  • 96-well plates

  • Microtubule probes (this compound, SiR-tubulin) at various concentrations

  • Cell viability reagent (e.g., PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Probe Treatment: Treat the cells with a serial dilution of each microtubule probe. Include an untreated control and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the fluorescence or absorbance using a plate reader to determine the percentage of viable cells relative to the untreated control.

Signaling Pathways and Experimental Workflows

The stabilization of microtubules by taxol-based probes is not a passive process; it has significant downstream consequences for cellular signaling.

Microtubule Stabilization and Its Impact on Cellular Signaling

Taxol-induced microtubule stabilization is known to affect various signaling pathways, primarily by altering the spatial organization of signaling components and disrupting the dynamic instability required for many cellular processes.

Signaling_Pathway cluster_MT Microtubule Dynamics cluster_RhoA RhoA Signaling cluster_YAPTAZ YAP/TAZ Signaling Dynamic Microtubules Dynamic Microtubules Stabilized Microtubules Stabilized Microtubules Dynamic Microtubules->Stabilized Microtubules Taxol-based probes (e.g., this compound, SiR-tubulin) GEF-H1 GEF-H1 Stabilized Microtubules->GEF-H1 Sequesters & Activates LATS1/2 LATS1/2 Stabilized Microtubules->LATS1/2 Inhibits RhoA-GDP RhoA-GDP GEF-H1->RhoA-GDP Promotes GDP/GTP Exchange RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) ROCK->Cell Cycle Arrest (G2/M) YAP/TAZ YAP/TAZ Phospho-YAP/TAZ Phospho-YAP/TAZ Nuclear Translocation Nuclear Translocation YAP/TAZ->Nuclear Translocation LATS1/2->YAP/TAZ Phosphorylates Cytoplasmic Sequestration Cytoplasmic Sequestration Phospho-YAP/TAZ->Cytoplasmic Sequestration TEAD TEAD Nuclear Translocation->TEAD Binds Gene Transcription Gene Transcription TEAD->Gene Transcription

Caption: Impact of Microtubule Stabilization on RhoA and YAP/TAZ Signaling.

One well-documented consequence is the activation of the RhoA signaling pathway. The microtubule-associated guanine nucleotide exchange factor GEF-H1 is sequestered on microtubules in their dynamic state. Upon microtubule stabilization, GEF-H1 is released and activated, leading to an increase in active, GTP-bound RhoA. This can, in turn, activate downstream effectors like ROCK, ultimately contributing to cell cycle arrest at the G2/M phase.

Furthermore, microtubule stability plays a role in regulating the Hippo signaling pathway effector YAP/TAZ. A dynamic microtubule network is thought to promote the phosphorylation and subsequent cytoplasmic sequestration of YAP/TAZ. Conversely, microtubule stabilization can lead to the dephosphorylation and nuclear translocation of YAP/TAZ, where it can act as a transcriptional co-activator to promote cell proliferation and inhibit apoptosis.

Experimental Workflow for Comparing Microtubule Probes

A systematic comparison of microtubule probes involves a series of well-defined experimental steps.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell Culture Cell Culture Live-Cell Staining Live-Cell Staining Cell Culture->Live-Cell Staining Probe Preparation Probe Preparation Probe Preparation->Live-Cell Staining Fluorescence Microscopy Fluorescence Microscopy Live-Cell Staining->Fluorescence Microscopy Cytotoxicity Assay Cytotoxicity Assay Live-Cell Staining->Cytotoxicity Assay Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Quantitative Comparison Quantitative Comparison Cytotoxicity Assay->Quantitative Comparison Image Analysis->Quantitative Comparison Signal-to-Noise, Photostability

Caption: Workflow for Comparative Analysis of Microtubule Probes.

This workflow begins with the parallel culture of the chosen cell line and the preparation of the different microtubule probes. The core of the workflow involves live-cell staining followed by fluorescence microscopy to assess parameters like signal-to-noise ratio and photostability. Concurrently, a cytotoxicity assay is performed to determine the impact of each probe on cell viability. The final stage involves the quantitative analysis of the collected data to provide a comprehensive comparison of the probes' performance.

Conclusion

While this compound has been a valuable reagent for microtubule research, its inherent limitations, particularly in photostability and pH sensitivity, have been largely overcome by the development of newer probes. Probes such as SiR-tubulin and HMSiR-tubulin offer researchers enhanced capabilities for live-cell imaging, including long-term time-lapse experiments and super-resolution microscopy. The choice of probe will ultimately depend on the specific experimental requirements, but for demanding applications that require high photostability, low cytotoxicity, and a high signal-to-noise ratio, the newer generation of microtubule probes represents a significant advancement in the field. This guide provides the necessary data and protocols to make an informed decision and to effectively implement these powerful tools in your research.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Flutax 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to strict safety and disposal protocols for cytotoxic compounds like Flutax 1, a green-fluorescent derivative of paclitaxel, is not just a matter of compliance but a cornerstone of responsible research.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound, like its parent compound paclitaxel (Taxol), is a potent antineoplastic agent and must be handled as a hazardous substance.[1] All materials that come into contact with this compound are considered contaminated and must be disposed of as cytotoxic hazardous waste.[2][3]

Personal Protective Equipment (PPE) and Handling

Before beginning any procedure involving this compound, it is mandatory to don the appropriate Personal Protective Equipment (PPE). There are no established safe exposure levels for cytotoxic drugs, making consistent and correct use of PPE the first line of defense.[3]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecifications and Guidelines
Gloves Double nitrile or other cytotoxic-resistant gloves are required.[1]
Eye Protection Chemical safety goggles are mandatory. A full-face shield should be worn in addition to goggles when there is a risk of splashing.[1]
Lab Coat A disposable gown or a dedicated lab coat should be worn.[4]
Respiratory A fit-tested respirator may be necessary when handling the powder form to prevent inhalation.[1]

All handling of this compound, especially when in powdered form, should be conducted within a chemical fume hood to minimize the risk of airborne particle inhalation.[1]

Step-by-Step Disposal Procedures

The proper segregation and disposal of cytotoxic waste is crucial for safety and regulatory compliance. Waste is generally categorized as either "trace" or "bulk" chemotherapy waste.[2]

1. Waste Segregation at the Point of Generation:

  • Trace Cytotoxic Waste: This category includes items with only residual amounts of the drug.

    • Examples: Empty vials, used syringes (with no visible drug residue), contaminated gloves, gowns, bench paper, and pipette tips.[5]

    • Disposal Container: Place these items in a designated, leak-proof, and puncture-resistant container, often color-coded yellow with a purple lid or red, and clearly labeled as "Trace Cytotoxic Waste" or with the cytotoxic symbol.[6][7]

  • Bulk Cytotoxic Waste: This includes materials with a more significant amount of the drug.

    • Examples: Unused or expired this compound, partially full vials or syringes, and materials used to clean up spills.[5]

    • Disposal Container: These materials must be disposed of in a special black container for hazardous chemical waste, as regulated by the Resource Conservation and Recovery Act (RCRA). These containers should be clearly labeled as "Hazardous Waste" and specify the contents.[5]

2. Sharps Disposal:

  • All sharps, such as needles and blades, that have come into contact with this compound must be placed in a designated, puncture-proof sharps container.[8] This container should also be clearly labeled as cytotoxic waste, often with a red color.[6][8] Do not recap or bend needles.[3]

3. Liquid Waste Disposal:

  • Do not dispose of any liquid waste containing this compound down the drain.[9]

  • Collect all liquid waste in a sealed, leak-proof container that is clearly labeled as "Hazardous Waste" and lists the chemical constituents. Follow your institution's specific guidelines for solvent waste disposal.[10]

4. Decontamination of Surfaces and Equipment:

  • Surfaces: Any surfaces that may have come into contact with this compound should be decontaminated. A common procedure involves a two-step cleaning process: first with a detergent solution and then with 70% isopropyl alcohol.[2]

  • Non-Porous Equipment (e.g., glassware): Reusable equipment can often be decontaminated by soaking in a suitable cleaning agent, such as a virusolve solution, for 24 hours, followed by thorough washing.[3]

5. Final Disposal:

  • All cytotoxic waste containers should be securely sealed when three-quarters full to prevent spills.[2]

  • Follow your institution's Environmental Health and Safety (EHS) procedures for the final pickup and disposal of hazardous waste.[2]

Flutax1_Disposal_Workflow cluster_ppe Step 1: Don PPE cluster_handling Step 2: Handle this compound cluster_segregation Step 3: Segregate Waste cluster_containers Step 4: Use Correct Containers cluster_disposal Step 5: Final Disposal ppe Double Gloves Safety Goggles Lab Coat handling Work in Fume Hood ppe->handling trace Trace Waste (e.g., used gloves, empty vials) bulk Bulk Waste (e.g., unused drug, spills) sharps Sharps (e.g., needles) liquid Liquid Waste trace_container Yellow/Red Labeled Container trace->trace_container bulk_container Black RCRA Container bulk->bulk_container sharps_container Red Sharps Container sharps->sharps_container liquid_container Sealed, Labeled Container liquid->liquid_container ehs Arrange EHS Pickup trace_container->ehs bulk_container->ehs sharps_container->ehs liquid_container->ehs

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant research environment. Always consult your institution's specific Safety Data Sheets (SDS) and protocols for cytotoxic agents.[2]

References

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